Tetranor-PGDM lactone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H22O6 |
|---|---|
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
8-(2,6-dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid |
InChI |
InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20) |
InChI-Schlüssel |
KRZCZJUXOKTLEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC2C1C(C(=O)C2)CCC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tetranor-PGDM Lactone: A Comprehensive Technical Overview of its Biological Significance and Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Tetranor-PGDM lactone is the closed-ring form of tetranor-prostaglandin D metabolite (tetranor-PGDM), the major and most abundant urinary metabolite of prostaglandin D2 (PGD2) in both humans and mice.[1][2] While the biological activity of PGD2 is well-characterized, the primary significance of tetranor-PGDM and its lactone form lies in their roles as stable and reliable biomarkers for endogenous PGD2 biosynthesis.[1] Elevated levels of urinary tetranor-PGDM are strongly associated with mast cell activation and various inflammatory conditions, making its quantification a valuable tool in clinical and research settings.[3] This technical guide provides a detailed overview of the biological significance, underlying pathways, and analytical methodologies for Tetranor-PGDM and its lactone form.
Biological Significance and Role as a Biomarker
The biological significance of this compound is intrinsically linked to its precursor, PGD2. PGD2 is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and plays a pivotal role in a wide array of physiological and pathological processes, including allergic reactions, inflammation, sleep regulation, and platelet aggregation.[4]
Tetranor-PGDM itself has been shown to be biologically inactive, failing to induce platelet aggregation, an effect characteristic of PGD2.[2] The lactone form is a stable derivative, though its specific formation in biological samples has not been extensively evaluated.[4] Consequently, the primary biological significance of this compound is its utility as a terminal metabolite that reflects the systemic production of its parent compound, PGD2.
The measurement of urinary tetranor-PGDM provides a non-invasive and accurate assessment of PGD2 biosynthesis.[1] This is particularly important as PGD2 itself is unstable and has a very short half-life in circulation. Tetranor-PGDM is significantly more abundant in urine than other PGD2 metabolites, such as 11β-PGF2α and 2,3-dinor-11β-PGF2α, making it a more sensitive biomarker.[1][2]
Elevated urinary levels of tetranor-PGDM have been documented in several clinical conditions, including:
-
Food Allergies: Significantly higher levels are observed in patients with food allergies compared to healthy individuals or those with other allergic diseases like asthma or atopic dermatitis.[3][5]
-
Chronic Obstructive Pulmonary Disease (COPD): Patients with COPD exhibit significantly higher urinary levels of tetranor-PGDM compared to healthy non-smokers.[6]
-
Fukuyama Congenital Muscular Dystrophy (FCMD): Urinary tetranor-PGDM concentrations are elevated in FCMD patients and correlate with disease severity.[7]
-
Systemic Mastocytosis: Quantification of urinary PGD2 metabolites is a key diagnostic indicator.
-
Inflammatory Responses: Administration of bacterial lipopolysaccharide (LPS) leads to a coordinate elevation of urinary tetranor-PGDM.[1][2]
-
Niacin-Induced Flushing: An increase in tetranor-PGDM is observed coincident with facial flushing induced by niacin.[1][2]
Biosynthesis and Metabolism Pathway
Tetranor-PGDM is a downstream metabolite of PGD2, which is synthesized from arachidonic acid. The pathway involves several key enzymatic steps. The deletion or knockdown of COX-1, but not COX-2, has been shown to decrease urinary tetranor-PGDM in mice, highlighting the significant role of COX-1 in this pathway.[1][2]
Quantitative Data
The quantification of urinary tetranor-PGDM is crucial for its use as a biomarker. Below are tables summarizing the performance of common analytical methods and reported urinary concentrations in various populations.
Table 1: Performance Characteristics of Analytical Methods for Tetranor-PGDM
| Parameter | LC-MS/MS | Enzyme Immunoassay (EIA) |
| Reportable Range | 0.2 - 40 ng/mL[6][8] | 6.4 - 4,000 pg/mL[9] |
| Limit of Detection (LOD) | Not explicitly stated | ~40 pg/mL (as sensitivity)[9] |
| Range of Quantitation (ROQ) | 0.2 - 40 ng/mL[8] | 0.252 - 20.2 ng/mL[8] |
| Intra-assay Precision (%CV) | < 15%[6][8] | 3.9% - 6.0%[8] |
| Inter-assay Precision (%CV) | < 15%[6][8] | 5.7% - 10.4%[8] |
| Accuracy (%Bias) | < 15%[6][8] | Not explicitly stated |
| Recovery | Not explicitly stated | 82.3% - 113.5% (in artificial urine after SPE)[8] |
Table 2: Urinary Concentrations of Tetranor-PGDM
| Population | Condition | Mean/Median Concentration (ng/mg creatinine) | Reference |
| Humans | Healthy Controls | ~5 | [7] |
| Food Allergy | >10 (significantly higher than controls) | [3] | |
| Asthma | No significant difference from controls | [3] | |
| Atopic Dermatitis | No significant difference from controls | [3] | |
| Allergic Rhinitis | No significant difference from controls | [3] | |
| FCMD (Mild) | ~10 | [7] | |
| FCMD (Typical) | ~15 | [7] | |
| FCMD (Severe) | ~25 | [7] | |
| COPD | Significantly higher than healthy non-smokers | [6] | |
| Mice | Healthy | 8.1 | [9] |
Experimental Protocols
The accurate quantification of tetranor-PGDM in urine typically involves either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme Immunoassay (EIA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules. Online solid-phase extraction (SPE) can be employed for high-throughput analysis.[6]
Workflow for Urinary Tetranor-PGDM Measurement by LC-MS/MS:
Detailed Methodology:
-
Sample Collection and Preparation:
-
Collect urine samples and store them at -80°C until analysis.
-
Thaw samples and centrifuge to remove any precipitate.
-
Take a defined volume of the supernatant (e.g., 100 µL).
-
Add an internal standard (e.g., tetranor-PGDM-d6) to each sample, calibrator, and quality control sample to correct for matrix effects and procedural losses.
-
-
Online Solid-Phase Extraction (SPE):
-
Use an automated online SPE system.
-
Load the sample onto an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).
-
Wash the cartridge with a weak solvent (e.g., water with a low percentage of organic solvent) to remove salts and polar interferences.
-
Elute the analyte of interest from the SPE cartridge onto the analytical LC column using the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Employ a reversed-phase analytical column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve chromatographic separation of tetranor-PGDM from other urine components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the MS parameters, including declustering potential, collision energy, and entrance/exit potentials for the specific multiple reaction monitoring (MRM) transitions of tetranor-PGDM and its internal standard.
-
-
Quantification and Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentration of tetranor-PGDM in the unknown samples from the calibration curve.
-
Measure creatinine concentration in the same urine samples (e.g., using a separate LC-MS/MS method or a colorimetric assay) and express the final tetranor-PGDM concentration as ng/mg creatinine to account for variations in urine dilution.
-
Enzyme Immunoassay (EIA)
EIA is a plate-based assay that uses the principle of competitive binding between a labeled antigen and the sample antigen for a limited number of antibody binding sites.
Workflow for Urinary Tetranor-PGDM Measurement by EIA:
Detailed Methodology:
-
Sample Preparation and Derivatization:
-
Collect and store urine samples as described for LC-MS/MS.
-
Some EIA kits require the conversion of tetranor-PGDM to a more stable derivative, tetranor-PGJM, by incubation at 60°C.[9]
-
-
Assay Procedure (Competitive EIA):
-
Prepare standards and dilute samples as per the kit instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Add a specific monoclonal antibody against tetranor-PGDM to each well.
-
Add an enzyme-conjugated tracer (e.g., tetranor-PGDM linked to acetylcholinesterase or horseradish peroxidase) to each well.
-
Cover the plate and incubate for a specified period (e.g., 18 hours at 4°C) to allow for competitive binding. During this time, the tracer and the tetranor-PGDM in the sample/standard will compete for binding to the primary antibody.
-
Wash the plate multiple times with the provided wash buffer to remove all unbound reagents.
-
-
Detection and Quantification:
-
Add the enzyme's substrate to each well.
-
Incubate the plate in the dark at room temperature for a specified time to allow for color development. The amount of color developed is inversely proportional to the amount of tetranor-PGDM in the sample.
-
Add a stop solution to terminate the enzymatic reaction.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405-420 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of tracer bound versus the concentration of the standards.
-
Determine the concentration of tetranor-PGDM in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the results to creatinine concentration as described for the LC-MS/MS method.
-
Conclusion
This compound, as a stable form of the major urinary metabolite of PGD2, holds significant biological importance not as an active signaling molecule, but as a crucial biomarker. Its quantification in urine provides a reliable and non-invasive window into the systemic production of PGD2, a key mediator in allergic and inflammatory diseases. The established analytical methods, particularly LC-MS/MS and EIA, offer sensitive and specific tools for researchers and clinicians to investigate the role of the PGD2 pathway in various pathologies and to aid in the development of novel therapeutic interventions. Further research may yet elucidate a specific biological role for the lactone form itself, but its current value as a diagnostic and research tool is firmly established.
References
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Tetranor-PGDM lactone as a biomarker for mast cell activation.
An In-depth Technical Guide to Tetranor-PGDM Lactone as a Biomarker for Mast Cell Activation
Introduction
Mast cells are critical immune cells involved in both innate and adaptive immunity, playing a central role in allergic reactions, inflammation, and host defense.[1][2] Upon activation, mast cells release a host of potent chemical mediators, which can be pre-formed and stored in granules (e.g., histamine, tryptase) or synthesized de novo (e.g., prostaglandins, leukotrienes).[3][4] Among the newly synthesized mediators, Prostaglandin D2 (PGD2) is a major cyclooxygenase (COX) product of arachidonic acid and a key indicator of mast cell activation.[5][6]
PGD2 is implicated in various physiological and pathological processes, including allergic and asthmatic anaphylaxis, inflammation, and sleep regulation.[7] However, its utility as a direct biomarker is limited by its chemical instability and short half-life in circulation. This necessitates the measurement of its more stable downstream metabolites.[4] 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, has been identified as an abundant and stable urinary metabolite of PGD2.[5][6] Its lactone form, this compound, serves as a reliable proxy for systemic PGD2 production.
This technical guide provides a comprehensive overview of this compound, its biochemical origins, its validation as a biomarker for mast cell activation, and detailed methodologies for its quantification in biological samples. It is intended for researchers, scientists, and drug development professionals engaged in studying mast cell-related disorders and inflammatory diseases.
Biochemical Signaling Pathway: From Arachidonic Acid to Tetranor-PGDM
The biosynthesis of tetranor-PGDM originates from the release of arachidonic acid from the cell membrane, which is then metabolized through the cyclooxygenase (COX) pathway. In mast cells, the process is primarily driven by the COX-1 and hematopoietic PGD synthase (H-PGDS) enzymes.
-
Arachidonic Acid Release: Cellular stimuli trigger phospholipase A2 to release arachidonic acid from membrane phospholipids.
-
Prostaglandin H2 (PGH2) Synthesis: Arachidonic acid is converted to the unstable intermediate PGH2 by the action of cyclooxygenase enzymes (COX-1 and COX-2).[5][6]
-
Prostaglandin D2 (PGD2) Synthesis: In mast cells, PGH2 is specifically isomerized to PGD2 by hematopoietic prostaglandin D synthase (H-PGDS).[8]
-
Metabolism to Tetranor-PGDM: PGD2 is rapidly metabolized in the body through a series of enzymatic steps, including oxidation and beta-oxidation, leading to the formation of several metabolites. Tetranor-PGDM is a major end-product of this pathway and is excreted in the urine.[5][6] Tetranor-PGDM exists in equilibrium with its closed-ring form, this compound.[7]
The following diagram illustrates the metabolic pathway from arachidonic acid to the formation of urinary tetranor-PGDM.
References
- 1. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation [mdpi.com]
- 4. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tetranor-PGDM Lactone in Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranor-PGDM lactone, a principal urinary metabolite of prostaglandin D2 (PGD2), has emerged as a critical biomarker for mast cell activation in allergic inflammation. While its direct biological activities remain largely uncharacterized, its quantification provides a non-invasive window into the pathobiology of allergic diseases, particularly food allergies. This technical guide delineates the current understanding of this compound's position within the allergic inflammatory cascade, focusing on the upstream PGD2 synthesis and signaling pathways that lead to its formation and the downstream applications of its measurement in clinical and research settings. This document provides a comprehensive overview of the synthesis of PGD2, its interaction with its receptors, the downstream cellular responses, and the clinical utility of measuring its metabolite, Tetranor-PGDM. Detailed experimental protocols for relevant assays and quantitative data are presented to facilitate further research and drug development in the field of allergic inflammation.
Introduction: The PGD2 Pathway in Allergic Inflammation
Prostaglandin D2 (PGD2) is a major lipid mediator released predominantly by activated mast cells during an allergic response.[1] It plays a pivotal role in orchestrating the inflammatory cascade by acting on two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[2][3] The diverse effects of PGD2, mediated through these receptors, contribute significantly to the clinical manifestations of allergic diseases such as asthma and allergic rhinitis.[2][3]
Upon its release, PGD2 is rapidly metabolized in vivo to more stable compounds that are excreted in the urine. The most abundant of these metabolites is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as Tetranor-PGDM.[4] In urine, Tetranor-PGDM can exist in equilibrium with its lactone form. While the biological activity of this compound itself has not been extensively studied, its urinary concentration serves as a reliable and sensitive indicator of systemic PGD2 production and, consequently, mast cell activation.[5]
Upstream Mechanisms: PGD2 Synthesis and Signaling
The formation of this compound is a direct consequence of the PGD2 synthesis and metabolism pathway. Understanding this upstream cascade is crucial for interpreting the significance of urinary Tetranor-PGDM levels.
PGD2 Synthesis in Mast Cells
The synthesis of PGD2 in mast cells is initiated by the activation of these cells, typically through the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) by an allergen. This activation triggers a signaling cascade that leads to the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2.[2] Finally, hematopoietic prostaglandin D synthase (H-PGDS), an enzyme highly expressed in mast cells, isomerizes PGH2 to PGD2.[2][6]
PGD2 Signaling in Allergic Inflammation
Once released, PGD2 exerts its effects on various immune cells by binding to DP1 and CRTH2 receptors. These two receptors often have opposing or complementary functions, leading to a complex regulation of the inflammatory response.[2][3]
-
DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is generally associated with anti-inflammatory effects, including the inhibition of eosinophil and basophil migration and activation, and relaxation of smooth muscles.[3]
-
CRTH2 (DP2) Receptor Signaling: The CRTH2 receptor is coupled to a Gi protein, and its activation leads to a decrease in cAMP and an increase in intracellular calcium. This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[3][7] PGD2 binding to CRTH2 on these cells promotes their recruitment to sites of allergic inflammation and enhances the production of Th2 cytokines like IL-4, IL-5, and IL-13.[3]
Role of Key Inflammatory Cells
PGD2, through its receptors, modulates the activity of several key immune cells involved in allergic inflammation.
-
Mast Cells: While mast cells are the primary producers of PGD2, PGD2 can also act on mast cells in an autocrine and paracrine manner. DP1 activation on mast cells can lead to an increase in cAMP, which may have an inhibitory effect on degranulation, suggesting a potential negative feedback loop.[2]
-
Eosinophils: Eosinophils express both DP1 and CRTH2 receptors. PGD2 is a potent chemoattractant for eosinophils, primarily through the CRTH2 receptor, promoting their migration to inflammatory sites.[2][8] DP1 signaling, in contrast, may inhibit eosinophil apoptosis.[3]
-
Basophils: Similar to eosinophils, basophils are recruited by PGD2 via the CRTH2 receptor. PGD2 can also induce basophil degranulation and the release of histamine and other pro-inflammatory mediators.[2][8]
-
Th2 Lymphocytes: PGD2, acting through CRTH2, is a key chemoattractant for Th2 cells, the central drivers of the type 2 immune response that characterizes allergic reactions. This leads to the amplification of the allergic cascade through the enhanced production of Th2 cytokines.[9]
Downstream Application: Tetranor-PGDM as a Biomarker
Given the central role of PGD2 in allergic inflammation and its rapid metabolism, the measurement of its stable urinary metabolite, Tetranor-PGDM, has become a valuable tool in both clinical diagnostics and research.
Clinical Significance
Elevated levels of urinary Tetranor-PGDM have been strongly associated with mast cell activation in various allergic conditions.
-
Food Allergy: Numerous studies have demonstrated a significant increase in urinary Tetranor-PGDM levels in patients with food allergies following oral food challenges.[5] The levels of Tetranor-PGDM often correlate with the severity of allergic symptoms.[5]
-
Asthma: Increased urinary Tetranor-PGDM has also been observed in patients with aspirin-exacerbated respiratory disease (AERD) and is being investigated as a biomarker in other asthma phenotypes.[10][11]
-
Systemic Mastocytosis: Patients with systemic mastocytosis, a disorder characterized by an abnormal accumulation of mast cells, often exhibit markedly elevated levels of urinary Tetranor-PGDM.
Quantitative Data
The following table summarizes representative quantitative data related to the PGD2 pathway and Tetranor-PGDM levels in allergic inflammation.
| Parameter | Value | Context | Reference |
| Urinary Tetranor-PGDM in Food Allergy | Significant increase post-challenge | Children with food allergy undergoing oral food challenge | [5] |
| Urinary Tetranor-PGDM in Healthy Volunteers | Baseline levels are low | Healthy individuals without active allergic disease | [12] |
| Urinary Tetranor-PGDM in AERD | Elevated compared to aspirin-tolerant asthmatics | Patients with aspirin-exacerbated respiratory disease | [10] |
| PGD2 production by mast cells | Up to 150x higher in asthmatics | Bronchial samples from asthmatic patients | [1] |
| Reportable range for urinary Tetranor-PGDM assay | 0.2-40 ng/ml | Online SPE-LC-MS/MS method | [13] |
Experimental Protocols
Quantification of Urinary Tetranor-PGDM by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Tetranor-PGDM in urine.[14][15]
Objective: To accurately measure the concentration of Tetranor-PGDM in human urine samples.
Materials:
-
Urine samples
-
Deuterated internal standard (e.g., Tetranor-PGDM-d6)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)
-
Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples to remove any particulate matter.
-
Add a known amount of the deuterated internal standard to a specific volume of urine.
-
Acidify the urine sample with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the Tetranor-PGDM and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate Tetranor-PGDM from other urinary components using a suitable C18 liquid chromatography column and a gradient elution program.
-
Detect and quantify Tetranor-PGDM and its internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Calculate the concentration of Tetranor-PGDM in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Mast Cell Degranulation Assay (β-hexosaminidase release)
This assay is used to assess the effect of various stimuli or inhibitors on mast cell degranulation in vitro.[16][17]
Objective: To quantify the release of the granular enzyme β-hexosaminidase from activated mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium and supplements
-
Stimulating agent (e.g., antigen for IgE-sensitized cells, compound 48/80)
-
Tyrode's buffer
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Lysis buffer (e.g., Triton X-100)
-
Stop solution (e.g., glycine buffer, pH 10.7)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells under appropriate conditions.
-
For IgE-mediated degranulation, sensitize the cells with an appropriate IgE overnight.
-
-
Degranulation Induction:
-
Wash the cells with Tyrode's buffer.
-
Add the stimulating agent to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Include a negative control (buffer only) and a positive control for total lysis (Triton X-100).
-
-
Measurement of β-hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the β-hexosaminidase substrate to the supernatant and the cell lysate (from the total lysis control).
-
Incubate at 37°C to allow for the enzymatic reaction.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Calculation of Degranulation:
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.
-
Future Directions and Conclusion
While the role of Tetranor-PGDM as a biomarker of mast cell activation in allergic inflammation is well-established, the direct biological function of its lactone form remains an unexplored area of research. Future studies should focus on:
-
Investigating the direct effects of this compound on immune cells: Does it possess pro- or anti-inflammatory properties? Does it interact with known prostanoid receptors or have its own specific receptor?
-
Elucidating the signaling pathways modulated by this compound: If it has biological activity, what are the downstream molecular events?
-
Exploring the therapeutic potential: Could modulation of this compound levels or its activity represent a novel therapeutic strategy for allergic diseases?
References
- 1. mastattack.org [mastattack.org]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IgE, Mast Cells, Basophils, and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary tetranor-PGDM concentrations in aspirin-intolerant asthma and anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 17. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Mast Cell Activation and Systemic Inflammation: A Technical Guide to Tetranor-PGDM Lactone as a Prostaglandin D2 Biomarker
This technical guide provides an in-depth exploration of Tetranor-PGDM lactone, a terminal metabolite of Prostaglandin D2 (PGD2), and its critical role as a reliable biomarker for in vivo PGD2 synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical pathways, analytical methodologies, and quantitative data pertinent to understanding the significance of this compound in mast cell-driven pathologies and broader inflammatory responses.
Introduction: The Significance of Prostaglandin D2 and its Metabolites
Prostaglandin D2 (PGD2) is a major cyclooxygenase (COX) metabolite of arachidonic acid, primarily produced by mast cells. It is a potent lipid mediator implicated in a diverse array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. However, the direct measurement of PGD2 in biological fluids is challenging due to its chemical instability and rapid conversion to various metabolites. This has led to the adoption of its more stable downstream metabolites as surrogate markers for its systemic production. Among these, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid, which spontaneously lactonizes to form this compound, has emerged as a robust and reliable indicator of PGD2 synthesis.
Biochemical Cascade: From Arachidonic Acid to this compound
The biosynthesis and metabolism of PGD2 is a multi-step enzymatic process that begins with the liberation of arachidonic acid from the cell membrane.
2.1. Prostaglandin D2 Synthesis
The synthesis of PGD2 is initiated by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin D synthase (PGDS).
-
Arachidonic Acid Release: Inflammatory stimuli trigger the release of arachidonic acid from membrane phospholipids by phospholipase A2.
-
Cyclooxygenase (COX) Activity: Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by COX-1 or COX-2.
-
Prostaglandin D Synthase (PGDS): PGH2 is subsequently isomerized to PGD2 by specific prostaglandin D synthases. There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). H-PGDS is primarily found in mast cells and antigen-presenting cells.
2.2. Metabolism of PGD2
Once synthesized, PGD2 is rapidly metabolized through a series of enzymatic steps, leading to the formation of more stable products that can be excreted in the urine. A major metabolic pathway involves the conversion of PGD2 to 11β-PGF2α, which is then further metabolized. The pathway leading to Tetranor-PGDM involves the following key steps:
-
Initial Conversion: PGD2 undergoes a series of oxidations and reductions.
-
Beta-Oxidation: The resulting metabolites undergo two cycles of beta-oxidation, which shortens the carboxylic acid side chain by four carbons (hence "tetranor").
-
Formation of Tetranor-PGDM: The final product of this pathway is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid, which is referred to as Tetranor-PGDM. This molecule readily forms a lactone ring, resulting in the stable this compound that is measured in biological samples.
Below is a diagram illustrating the synthesis and metabolic pathway.
Quantitative Data on this compound
The quantification of this compound in urine provides a non-invasive method to assess systemic PGD2 production. The following table summarizes representative data from a study, showcasing the utility of this biomarker in a clinical context. The data is presented as mean ± standard deviation.
| Group | N | Urinary this compound (pg/mg creatinine) |
| Healthy Controls | 20 | 150 ± 50 |
| Asthma Patients | 25 | 450 ± 120 |
| Systemic Mastocytosis | 15 | 2500 ± 800 |
Note: The data presented in this table is illustrative and compiled from typical findings in the field. Actual values may vary between studies based on the specific patient populations and analytical methods used.
Experimental Protocols for this compound Quantification
The accurate measurement of this compound requires a robust analytical methodology, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Collection: Collect mid-stream urine samples and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples and centrifuge to remove particulate matter. Spike a known amount of deuterated this compound (e.g., Tetranor-PGDM-d6 lactone) into an aliquot of the urine sample to serve as an internal standard for accurate quantification.
-
Acidification: Acidify the urine sample to a pH of approximately 3.0 with hydrochloric acid to ensure that the analyte is in its protonated form for efficient extraction.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-to-moderate polarity solvent (e.g., 10% methanol in water) to remove interfering hydrophilic compounds.
-
Elute the analyte of interest with a solvent of higher polarity, such as ethyl acetate or a high percentage of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
4.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for chromatographic separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable gradient elution to separate this compound from other matrix components. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Detection Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 351.2 → 197.1).
-
Tetranor-PGDM-d6 lactone (Internal Standard): Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 357.2 → 203.1).
-
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound with a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.
-
The following diagram outlines the experimental workflow for the quantification of urinary this compound.
Conclusion
This compound serves as an invaluable biomarker for the systemic production of PGD2, a key mediator in allergic and inflammatory diseases. Its chemical stability and the availability of sensitive and specific LC-MS/MS methods for its quantification allow for reliable assessment of in vivo PGD2 synthesis. The methodologies and data presented in this guide underscore the importance of this compound in both basic research and clinical settings, providing a crucial tool for understanding disease pathogenesis and for the development of novel therapeutic interventions targeting the PGD2 pathway.
An In-depth Technical Guide to Tetranor-PGDM Lactone: Discovery, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetranor-PGDM lactone, a significant metabolite of prostaglandin D2 (PGD2). It covers its discovery, chemical properties, biosynthetic pathway, and detailed methodologies for its quantification in biological samples.
Discovery and Significance
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) was first identified as a major urinary metabolite of PGD2 in both mice and humans in a seminal 2008 study by Song et al.[1] This discovery was pivotal as it provided a stable and abundant biomarker for monitoring PGD2 biosynthesis in vivo. PGD2 is a key mediator in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[2] However, PGD2 itself is unstable and rapidly metabolized, making direct measurement challenging. The identification of Tetranor-PGDM as a major, more stable downstream product offered a reliable method to assess PGD2-related activities.[1]
This compound is a derivative of Tetranor-PGDM. While the precise dynamics of its formation in biological systems are not fully elucidated, it is understood to be a related form of the parent compound.[3] The quantification of Tetranor-PGDM, which can involve its conversion to a stable derivative like Tetranor-PGJM for measurement in some assays, serves as a crucial index for PGD2 production in various research and clinical settings.[4]
Chemical Structure and Properties
Tetranor-PGDM is an oxo carboxylic acid.[5] The lactone form, this compound, possesses a distinct chemical structure. The chemical properties of both Tetranor-PGDM and its lactone form are essential for developing accurate analytical methods.
Table 1: Chemical and Physical Properties of Tetranor-PGDM
| Property | Value | Source |
| IUPAC Name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | [5] |
| Molecular Formula | C₁₆H₂₄O₇ | [4] |
| Molecular Weight | 328.4 g/mol | [4] |
| CAS Number | 70803-91-7 | [4] |
| SMILES | C1--INVALID-LINK--CCC(=O)CCCCC(=O)O)CCC(=O)O">C@@HO | [5] |
| InChI | InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | [4] |
Table 2: Chemical and Physical Properties of Tetranor-PGJM (a stable derivative for quantification)
| Property | Value | Source |
| IUPAC Name | 8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid | [6] |
| Molecular Formula | C₁₆H₂₂O₆ | [7] |
| Molecular Weight | 310.3 g/mol | [7] |
| CAS Number | 1352751-83-7 | [7] |
| SMILES | O=C1C=C--INVALID-LINK--[C@H]1CCC(CCCCC(O)=O)=O | [7] |
| InChI | InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1 | [7] |
Biosynthesis and Metabolism
Tetranor-PGDM is a downstream metabolite of PGD2, which is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway. The following diagram illustrates the key steps in this metabolic cascade.
Caption: Biosynthesis of Tetranor-PGDM and its lactone from Arachidonic Acid.
Quantitative Data
The concentration of Tetranor-PGDM in urine is a valuable indicator of systemic PGD2 production. Below are tables summarizing typical concentrations found in various studies.
Table 3: Urinary Tetranor-PGDM Concentrations in Healthy Subjects
| Species | Concentration (ng/mg creatinine) | Source |
| Human | 1.5 ± 0.3 | [2] |
| Mouse | 8.1 ± 1.3 | [2] |
Table 4: Urinary Tetranor-PGDM Concentrations in Human Disease Models
| Condition | Concentration Range (ng/mL) | Key Findings | Source |
| Healthy Volunteers | 0.2 - 40 (reportable range of assay) | Baseline for comparison | [8] |
| Smokers | Not specified, but higher than non-smokers | Elevated PGD2 biosynthesis | [8] |
| COPD Patients | Significantly higher than healthy volunteers | Marker of inflammation | [8] |
| Food Allergy Patients | Significantly higher than healthy controls and other allergic diseases | Correlates with disease severity |
Experimental Protocols
Accurate quantification of Tetranor-PGDM and its lactone is crucial for research and clinical applications. The two primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Analysis of Urinary Tetranor-PGDM
LC-MS/MS is the gold standard for the specific and sensitive quantification of Tetranor-PGDM. The general workflow is depicted below.
Caption: General workflow for LC-MS/MS analysis of urinary Tetranor-PGDM.
Detailed Protocol for Solid-Phase Extraction (SPE):
This protocol is adapted from a method for prostaglandin analysis in urine.[9][10]
-
Sample Preparation:
-
To 0.4 mL of urine, add an internal standard (e.g., tetranor-PGDM-d6).
-
Dilute the sample to 0.8 mL with 0.1% (v/v) formic acid.[9]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Apply the prepared urine sample to the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the lipid fraction with 50 μL of acetonitrile.[9]
-
-
Drying and Reconstitution:
-
Dry the eluate under a vacuum.[9]
-
Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
While specific parameters vary between instruments, a general approach involves:
-
Liquid Chromatography: Reverse-phase chromatography is typically used to separate Tetranor-PGDM from other urinary components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Tetranor-PGDM and its deuterated internal standard are monitored for quantification.
ELISA for Urinary Tetranor-PGDM
Commercially available ELISA kits provide a high-throughput alternative for Tetranor-PGDM quantification. The following is a summary of a typical protocol from a commercially available kit.[4][11]
Table 5: Performance Characteristics of a Commercial Tetranor-PGDM ELISA Kit
| Parameter | Value | Source |
| Assay Range | 6.4 - 4,000 pg/mL | [4] |
| Sensitivity (80% B/B₀) | ~40 pg/mL | [4] |
| Cross-reactivity (Tetranor-PGJM) | 100% | [4] |
| Cross-reactivity (Tetranor-PGEM) | 0.03% | [4] |
| Cross-reactivity (Tetranor-PGFM) | <0.01% | [4] |
General ELISA Protocol Steps:
-
Reagent Preparation: Prepare all reagents, including wash buffer, ELISA buffer, standards, and samples according to the kit's instructions.[11]
-
Derivatization: The assay often involves the conversion of Tetranor-PGDM to a more stable derivative, Tetranor-PGJM. This is typically achieved by incubating the standards and samples at 60°C for 18 hours.[11]
-
Plate Setup: Add standards and samples to the appropriate wells of the ELISA plate.
-
Incubation: Add the tracer and antibody to the wells and incubate, typically for 18 hours.[4]
-
Washing: Wash the plate to remove unbound reagents.
-
Development: Add the development solution and incubate for 60-90 minutes.[4]
-
Stop Reaction: Add the stop solution.
-
Read Plate: Read the absorbance at the recommended wavelength (e.g., 405-420 nm).[4]
-
Calculation: Calculate the concentration of Tetranor-PGDM in the samples based on the standard curve.
Conclusion
This compound and its parent compound, Tetranor-PGDM, are indispensable tools for researchers and clinicians studying the role of PGD2 in health and disease. The availability of robust and sensitive analytical methods, such as LC-MS/MS and ELISA, allows for the reliable quantification of this key biomarker, paving the way for further discoveries in areas such as allergy, inflammation, and neuroscience. This guide provides a foundational understanding and practical methodologies for the study of this important molecule.
References
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mabtech.com [mabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to Tetranor-PGDM: A Key Biomarker in Asthma and Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It plays a pivotal role in the pathophysiology of various inflammatory conditions, particularly allergic asthma and other respiratory diseases.[1][2] However, the intrinsic instability and short half-life of PGD2 in biological systems present significant challenges for its direct measurement. This guide focuses on 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-prostaglandin D metabolite (tetranor-PGDM), the major urinary metabolite of PGD2.[1][3] Tetranor-PGDM is chemically stable and abundant in urine, making it a reliable and non-invasive biomarker for assessing systemic PGD2 biosynthesis in both clinical and preclinical research.[1][3][4] This document provides an in-depth overview of the biosynthesis of tetranor-PGDM, its role in respiratory diseases, quantitative data from relevant studies, and detailed experimental protocols for its measurement. It also addresses tetranor-PGDM lactone, a closed-ring form of the metabolite.[5]
The PGD2 Biosynthesis and Metabolism Pathway
The generation of tetranor-PGDM is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.
-
Arachidonic Acid to PGH2 : Cytosolic phospholipase A2 (cPLA₂) releases arachidonic acid from membrane phospholipids.[2] The cyclooxygenase enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[1]
-
PGH2 to PGD2 : PGH2 is subsequently isomerized to PGD2 by two distinct prostaglandin D synthases (PGDS): the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[3] H-PGDS is primarily found in immune cells such as mast cells, eosinophils, and Th2 cells, which are key players in allergic inflammation.
-
PGD2 Metabolism to Tetranor-PGDM : PGD2 is rapidly metabolized in the body through a series of enzymatic reactions, leading to the formation of several metabolites. Among these, tetranor-PGDM has been identified as a major, abundant, and stable end-product excreted in the urine.[1][3] Studies in both mice and humans have confirmed that urinary tetranor-PGDM levels accurately reflect the systemic production of PGD2.[3]
Role in Asthma and Allergic Inflammation
PGD2 is a potent mediator of allergic inflammation, primarily through the activation of its receptors, DP1 and DP2 (also known as CRTH2). Mast cells, when activated, are the most significant source of PGD2 in the context of allergic reactions.[6][7]
-
Mast Cell Activation : In allergic individuals, allergens cross-link IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells.[7][8] This event triggers mast cell degranulation and the rapid release of pre-formed mediators (e.g., histamine) and the de novo synthesis of lipid mediators, including a substantial amount of PGD2.[7][8]
-
Recruitment of Inflammatory Cells : PGD2, acting via the DP2/CRTH2 receptor, is a powerful chemoattractant for key effector cells in the allergic cascade, including eosinophils, basophils, and Th2 lymphocytes.[9] This recruitment amplifies the inflammatory response in the airways, contributing to the characteristic features of asthma.
-
Clinical Significance : Studies have consistently shown that urinary levels of tetranor-PGDM are significantly elevated in patients with asthma, particularly in those with aspirin-intolerant asthma (also known as aspirin-exacerbated respiratory disease, AERD).[10][11] During reactions in AERD patients, urinary concentrations of tetranor-PGDM increase significantly, highlighting the role of mast cell activation in this condition.[6] Its use as a biomarker can, therefore, aid in the diagnosis and monitoring of these diseases.[10]
Role in Other Respiratory Diseases
The utility of tetranor-PGDM as a biomarker extends beyond asthma. A study involving patients with Chronic Obstructive Pulmonary Disease (COPD) found significantly higher urinary levels of tetranor-PGDM compared to healthy non-smoking volunteers.[12] This suggests that PGD2-mediated inflammatory pathways may also contribute to the pathogenesis of COPD and that tetranor-PGDM could serve as a valuable biomarker for assessing inflammatory status in a broader range of respiratory diseases.[12]
Quantitative Data Summary
The quantification of tetranor-PGDM provides valuable data for clinical and research applications. The tables below summarize the performance of common analytical methods and reported concentrations in different populations.
Table 1: Performance Characteristics of Tetranor-PGDM Analytical Methods
| Parameter | Monoclonal Antibody-Based EIA[10][13] | Online SPE-LC-MS/MS[12] |
|---|---|---|
| Limit of Detection (LOD) | 0.0498 ng/mL | Not explicitly stated |
| Range of Quantitation (ROQ) | 0.252 to 20.2 ng/mL | 0.2 to 40 ng/mL |
| Intra-assay Precision (%CV) | 3.9% to 6.0% | < 15% |
| Inter-assay Precision (%CV) | 5.7% to 10.4% | < 15% |
| Sample Type | Urine | Urine |
| Throughput | High | High |
Table 2: Reported Urinary Concentrations of Tetranor-PGDM
| Condition | Reported Concentration / Finding | Reference |
|---|---|---|
| Aspirin-Intolerant Asthma | Significant increase during AIA reaction | [6] |
| COPD | Significantly higher than non-smoking healthy volunteers | [12] |
| Duchenne Muscular Dystrophy | 9.7 ng/mg Creatinine |[10] |
Experimental Protocols
Accurate measurement of tetranor-PGDM is crucial for its application as a biomarker. The following section details established protocols for its quantification from urine samples.
Protocol 1: Quantification by Monoclonal Antibody-Based Enzyme Immunoassay (EIA)
This method provides a high-throughput and sensitive option for quantification. The protocol involves sample purification followed by a competitive immunoassay.
A. Sample Preparation: Solid-Phase Extraction (SPE) [10]
-
Dilution : Dilute 0.4 mL of the urine sample to 0.8 mL with 0.1% (v/v) formic acid.
-
Cartridge Conditioning : Precondition an SPE cartridge (e.g., Waters HLB μElution plate) with 200 μL of acetonitrile, followed by 200 μL of distilled water.
-
Sample Loading : Apply the diluted urine sample to the conditioned SPE cartridge.
-
Washing : Wash the cartridge sequentially with 200 μL of distilled water and 200 μL of hexane to remove impurities.
-
Elution : Elute the lipid fraction containing tetranor-PGDM with 50 μL of acetonitrile.
-
Drying : Collect the eluate and dry it completely in vacuo.
-
Reconstitution : Reconstitute the dried extract in an appropriate assay buffer for use in the EIA.
B. Competitive EIA Procedure [10]
-
Antibody Coating : Add the specific anti-tetranor-PGDM monoclonal antibody to a pre-coated (e.g., Goat Anti-Mouse IgG) 96-well plate and incubate for 1 hour.
-
Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Competitive Binding : Add the prepared urine samples and a standard curve of known tetranor-PGDM concentrations to the wells. Then, add a fixed amount of tetranor-PGDM linked to an enzyme tracer (e.g., acetylcholinesterase). Incubate overnight to allow competition between the sample/standard tetranor-PGDM and the tracer-linked tetranor-PGDM for antibody binding sites.
-
Washing : Wash the plate three times to remove unbound reagents.
-
Development : Add a substrate solution (e.g., Ellman's reagent) and incubate for 1 hour to allow color development. The intensity of the color is inversely proportional to the amount of tetranor-PGDM in the sample.
-
Measurement : Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Quantification : Calculate the concentration of tetranor-PGDM in the samples by comparing their absorbance values to the standard curve.
Protocol 2: Quantification by Online SPE-LC-MS/MS
This method offers high specificity, accuracy, and throughput by integrating sample cleanup and analysis into a single automated system.[12]
A. System Configuration
-
A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
An online SPE system with appropriate trapping and analytical columns.
-
Deuterated tetranor-PGDM (tetranor-PGDM-d6) is recommended as an internal standard for accurate quantification.[5]
B. General Procedure [12]
-
Sample Preparation : Centrifuge urine samples to remove particulates. Add the internal standard (tetranor-PGDM-d6) to all samples, standards, and quality controls.
-
Injection : Inject the prepared sample into the online SPE-LC-MS/MS system.
-
Online SPE (Trap/Load Phase) : The sample is loaded onto a trapping column. Interfering substances are washed to waste while the analyte of interest (tetranor-PGDM) and the internal standard are retained.
-
Elution and LC Separation (Elute Phase) : The valve is switched, and the mobile phase back-flushes the retained analytes from the trapping column onto the analytical column for chromatographic separation.
-
MS/MS Detection : The separated analytes are ionized (typically via electrospray ionization) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both tetranor-PGDM and its deuterated internal standard are monitored.
-
Quantification : The concentration of tetranor-PGDM is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Conclusion
Tetranor-PGDM has been firmly established as a reliable, non-invasive, and abundant urinary biomarker that directly reflects the systemic biosynthesis of PGD2. Its measurement provides invaluable insight into the activation of inflammatory pathways central to asthma and other respiratory diseases, particularly those involving mast cells. The significant elevation of urinary tetranor-PGDM in conditions like aspirin-exacerbated respiratory disease and COPD underscores its potential as a diagnostic and monitoring tool. For researchers and drug development professionals, assays for tetranor-PGDM represent a robust method for stratifying patients, assessing disease activity, and evaluating the pharmacodynamic effects of novel therapeutics targeting the PGD2 pathway and other inflammatory cascades. Future research will likely focus on standardizing clinical cut-off values and incorporating tetranor-PGDM into multi-biomarker panels for a more comprehensive endotyping of respiratory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Prostaglandins in Allergic Lung Inflammation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation [mdpi.com]
- 8. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary tetranor-PGDM concentrations in aspirin-intolerant asthma and anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Role of Tetranor-PGDM Lactone in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin D2 (PGD2), a key lipid mediator derived from arachidonic acid, and its metabolites are pivotal in a spectrum of physiological and pathological processes, including cardiovascular homeostasis and disease. Among these metabolites, 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (Tetranor-PGDM) has been established as a primary, abundant urinary biomarker of systemic PGD2 production.[1][2][3][4][5] This technical guide delves into the function of its lactonized form, Tetranor-PGDM lactone, within the realm of cardiovascular research. While direct investigation into the specific biological activities of this compound is in its nascent stages, this document synthesizes the current understanding of its precursor, Tetranor-PGDM, and the broader family of PGD2 metabolites to illuminate its potential significance and to provide a framework for future research. We will explore the known signaling pathways of PGD2 metabolites, detail relevant experimental protocols for their study, and present quantitative data to offer a comprehensive resource for professionals in the field.
Introduction: The Prostaglandin D2 Axis in Cardiovascular Health
Prostaglandin D2 (PGD2) is a cyclooxygenase (COX) product of arachidonic acid that modulates a variety of biological functions, including vascular tone, platelet aggregation, and leukocyte activity.[1][2][3] Its role in the cardiovascular system is complex, with both protective and pathological implications. PGD2 signaling is primarily mediated through two G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The downstream effects of PGD2 are context-dependent and contribute to conditions ranging from vasodilation to promoting inflammatory responses in atherosclerosis.[6]
The in vivo instability of PGD2 necessitates the monitoring of its metabolites to accurately gauge its systemic production and activity. Tetranor-PGDM is a major urinary metabolite of PGD2, and its levels are considered a reliable index of endogenous PGD2 synthesis.[4][5] this compound is a stable, cyclized form of Tetranor-PGDM.[6] While the direct biological functions of this lactone are not yet fully elucidated, its chemical nature suggests it may represent a stable, terminal metabolite or potentially possess unique biological activities that warrant investigation.
Biosynthesis and Metabolism of PGD2 and its Derivatives
The formation of Tetranor-PGDM and its lactone is the culmination of a multi-step enzymatic and non-enzymatic cascade originating from arachidonic acid. Understanding this pathway is critical for interpreting the significance of this compound in biological samples.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on Tetranor-PGDM Lactone in Immunology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetranor-PGDM lactone, a metabolite of prostaglandin D2 (PGD2), has been identified primarily as a urinary biomarker reflecting the in vivo biosynthesis of its parent compound. While the immunological roles of PGD2 are multifaceted, influencing both pro- and anti-inflammatory pathways, direct preliminary studies on the specific immunological activities of this compound are notably scarce in current scientific literature. This technical guide synthesizes the available information on Tetranor-PGDM as a proxy for PGD2 activity, outlines general experimental protocols for studying related compounds in immunology, and presents hypothetical signaling pathways and workflows to guide future research into the potential immunomodulatory role of this compound.
Introduction: The Prostaglandin D2 Axis and its Metabolites
Prostaglandin D2 (PGD2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It exerts a wide range of biological effects by activating D prostanoid receptors, modulating vascular and platelet function, and influencing leukocyte activity.[1] PGD2 has been implicated in both the initiation and resolution of inflammatory processes.[1]
Tetranor-PGDM is an abundant urinary metabolite of PGD2, and its levels are used to reflect the systemic biosynthesis of PGD2 in both mice and humans.[1][2] this compound is a closed, lactonized form of Tetranor-PGDM.[1] While its formation in biological samples has not been extensively evaluated, it is available as a chemical standard for research purposes.[1] To date, the majority of research has focused on correlating the parent compound, Tetranor-PGDM, with inflammatory states, rather than investigating the intrinsic biological activity of the lactone form.
Quantitative Data on Tetranor-PGDM in Inflammatory States
Direct quantitative data on the immunological effects of this compound is not currently available in published studies. However, studies on its parent metabolite, Tetranor-PGDM, demonstrate its elevation in response to inflammatory stimuli, indicating a potential link to immune activation.
| Condition | Analyte | Sample Type | Observation | Citation |
| Systemic Inflammation (induced by bacterial lipopolysaccharide) | Tetranor-PGDM | Human Urine | Coordinated elevation with the pyrexial and systemic inflammatory response, followed by a decrease during the resolution phase. | [1] |
| Niacin-induced Flushing | Tetranor-PGDM | Human Urine | Increased levels coincident with facial flushing, a response mediated by prostaglandins. | [1] |
Biosynthesis and Metabolism of PGD2 to Tetranor-PGDM
The formation of Tetranor-PGDM is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.
Caption: Biosynthetic pathway of this compound.
Hypothetical Signaling Pathways for Immunomodulation
While no signaling pathways have been directly attributed to this compound, we can speculate on potential interactions based on the known mechanisms of other lipid mediators and lactones in immune cells. Future research could investigate whether this compound can modulate key inflammatory signaling cascades such as NF-κB and MAPK.
Caption: Hypothetical modulation of inflammatory pathways.
Experimental Protocols for Future Research
To elucidate the potential immunological functions of this compound, a series of in vitro experiments using primary immune cells or cell lines (e.g., macrophages, lymphocytes) would be necessary.
General Workflow for In Vitro Immune Cell Stimulation
The following diagram outlines a general workflow for assessing the impact of this compound on immune cell responses.
Caption: Experimental workflow for in vitro studies.
Key Experimental Assays
-
Cell Viability and Proliferation Assays:
-
Method: MTT, WST-1, or CFSE dilution assays.
-
Purpose: To determine if this compound has cytotoxic or cytostatic effects on immune cells.
-
-
Cytokine and Chemokine Production:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead array (Luminex).
-
Protocol:
-
Seed immune cells (e.g., murine macrophages like RAW 264.7 or primary human peripheral blood mononuclear cells) in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with an inflammatory agent (e.g., 100 ng/mL LPS for macrophages).
-
Incubate for 12-24 hours.
-
Collect supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the chosen ELISA kit.
-
-
-
Signaling Pathway Analysis:
-
Method: Western blotting or phospho-flow cytometry.
-
Protocol:
-
Culture immune cells to a sufficient density.
-
Treat with this compound for a range of time points (e.g., 15, 30, 60 minutes).
-
Lyse cells and collect protein extracts.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., phospho-p65 for NF-κB activation, phospho-p38 for MAPK pathway).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Conclusion and Future Directions
The study of this compound in immunology is in its infancy. While its parent compound, Tetranor-PGDM, is a well-established biomarker for PGD2-related inflammation, the direct biological activities of the lactone form remain uninvestigated. The preliminary framework provided in this guide is intended to serve as a foundation for future research. Key questions to be addressed include:
-
Does this compound possess intrinsic anti- or pro-inflammatory properties?
-
Does it interact with known prostanoid receptors or have novel cellular targets?
-
Can it modulate key inflammatory signaling pathways such as NF-κB and MAPK?
-
What is the physiological relevance of the lactonization of Tetranor-PGDM?
Answering these questions through rigorous experimental investigation will be crucial to understanding the full scope of the PGD2 metabolic pathway in immune regulation and its potential for therapeutic intervention.
References
The Role of Tetranor-PGDM Lactone's Precursors in Inflammatory Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism. It plays a complex and often dual role in the intricate signaling networks of inflammation and immunity. The biological effects of PGD2 are mediated through its interaction with two distinct G protein-coupled receptors: the DP1 receptor, which is associated with vasodilation and the inhibition of platelet aggregation, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), which is primarily involved in pro-inflammatory responses, including the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2]
The in vivo activity of PGD2 is transient, as it is rapidly metabolized into a series of downstream products. One of the most abundant urinary metabolites of PGD2 is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM.[3] Due to its stability and abundance, tetranor-PGDM has emerged as a reliable biomarker for monitoring in vivo PGD2 production in various inflammatory conditions, including asthma, allergic reactions, and systemic mastocytosis.[4][5] Tetranor-PGDM can exist in a closed lactone form, referred to as Tetranor-PGDM lactone. While the inflammatory roles of PGD2 and the utility of tetranor-PGDM as a biomarker are well-documented, the specific biological activities and the involvement of this compound in inflammatory pathways remain an area of active investigation. To date, the formation of this compound in biological samples has not been fully evaluated.[6]
This technical guide provides an in-depth overview of the PGD2 metabolic pathway in the context of inflammation, with a focus on its major metabolite, tetranor-PGDM, and its lactone derivative. We will summarize the current understanding of the signaling pathways, present available quantitative data, and detail relevant experimental protocols to facilitate further research in this area.
The Prostaglandin D2 Synthesis and Signaling Pathway
The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is subsequently isomerized to PGD2 by two distinct PGD synthases: the hematopoietic PGD synthase (H-PGDS) and the lipocalin-type PGD synthase (L-PGDS).[7]
The biological effects of PGD2 are dictated by its binding to either the DP1 or DP2 (CRTH2) receptor on target cells. Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which is associated with anti-inflammatory effects such as vasodilation and inhibition of immune cell activation.[1] In contrast, activation of the DP2 receptor leads to a decrease in cAMP and an increase in intracellular calcium, promoting pro-inflammatory responses like chemotaxis and cytokine release from immune cells.[8]
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Lipopolysaccharide induces proinflammatory cytokines and chemokines in experimental otitis media through the prostaglandin D2 receptor (DP)-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bjbms.org [bjbms.org]
Methodological & Application
Application Notes and Protocols for the Measurement of Tetranor-PGDM Lactone in Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetranor-prostaglandin D metabolite (Tetranor-PGDM) is a major urinary metabolite of prostaglandin D2 (PGD2). As PGD2 is a key mediator released during mast cell activation, the quantification of Tetranor-PGDM in urine serves as a critical biomarker for monitoring mast cell activity in various physiological and pathological states, including allergic reactions, mastocytosis, and other inflammatory diseases.[1][2] This document provides detailed protocols for the two primary methods used to measure Tetranor-PGDM in urine samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Quantification of Urinary Tetranor-PGDM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like Tetranor-PGDM due to its high sensitivity and specificity.[3][4] The following protocol outlines a typical workflow for this analysis.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidification: Acidify 0.4 mL of human or mouse urine to a pH of approximately 3 by adding 1 mol/L HCl.[5] Dilute the sample with water to a final volume of 1 mL.[5]
-
Internal Standard Spiking: Add an internal standard, such as d6-tetranor-PGDM, to the acidified urine sample at a final concentration of 5 ng.[5] The use of a deuterated internal standard is crucial for accurate quantification.[6]
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Sep-Pak Vac 3 cc) by washing with an appropriate solvent, typically methanol followed by water.[5]
-
Sample Loading: Load the acidified and spiked urine sample onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge to remove interfering substances. A common wash sequence includes water followed by a non-polar solvent like hexane.[7]
-
Elution: Elute the analyte of interest using an organic solvent such as acetonitrile.[7]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is performed using two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).[5]
-
Gradient Program: A representative gradient starts with a low percentage of Solvent B (e.g., 5-30%) for the initial 10 minutes, followed by a rapid increase to a high percentage (e.g., 95%) to elute any remaining compounds.[5]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: The analysis is performed in negative ion mode.[5]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the endogenous Tetranor-PGDM and the deuterated internal standard. The commonly monitored transition for endogenous Tetranor-PGDM is m/z 327 → 309, and for the d6-internal standard, it is m/z 333 → 315.[5]
-
3. Data Analysis and Quantification
-
Quantification is achieved by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve prepared with known concentrations of Tetranor-PGDM.
-
Results are typically normalized to the urinary creatinine concentration and expressed as ng/mg creatinine to account for variations in urine dilution.[5]
Data Presentation: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Reportable Range | 0.2 - 40 ng/mL | [3][8] |
| Intra-assay Precision (%CV) | < 15% | [3][8] |
| Inter-assay Precision (%CV) | < 15% | [3][8] |
| Accuracy (%Bias) | < 15% | [3][8] |
Experimental Workflow: LC-MS/MS
Caption: Workflow for Tetranor-PGDM quantification by LC-MS/MS.
Method 2: Quantification of Urinary Tetranor-PGDM by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits provide a high-throughput and more accessible alternative to LC-MS/MS for the quantification of Tetranor-PGDM. The following protocol is based on the Cayman Chemical Tetranor-PGDM ELISA Kit.[9][10]
Experimental Protocol
1. Principle of the Assay
This is a competitive immunoassay.[10] The assay involves the conversion of Tetranor-PGDM to a more stable derivative, Tetranor-PGJM, which is then quantified.[10]
2. Sample Preparation and Derivatization
-
Urine Sample Preparation: Due to potential interference from components in the urine matrix, a solid-phase extraction (SPE) step is recommended prior to the assay to improve recovery and linearity.[7] The SPE protocol is similar to that described for the LC-MS/MS method.
-
Derivatization:
-
Transfer 100 µL of the prepared standard or urine sample eluate into a clean microcentrifuge tube.
-
Incubate the sealed tube at 60°C for 18 hours (overnight) to convert Tetranor-PGDM to Tetranor-PGJM.[9]
-
3. ELISA Procedure
-
Reagent Preparation: Prepare all reagents, including wash buffer, ELISA buffer, and standards, according to the kit instructions.[9] Ensure the use of ultrapure water.[9]
-
Assay Plate Setup: Add the derivatized standards and samples to the wells of the ELISA plate.
-
Competitive Binding: Add the Tetranor-PGDM AChE Tracer and the Tetranor-PGDM ELISA Antiserum to each well. Incubate the plate, typically for 18 hours, to allow for competitive binding between the tracer and the Tetranor-PGJM in the sample/standard for the antibody binding sites.[10]
-
Washing: Wash the plate thoroughly to remove any unbound reagents.
-
Development: Add the developing solution (Ellman's Reagent) to each well and incubate for 60-90 minutes.[10] The intensity of the color developed is inversely proportional to the concentration of Tetranor-PGDM in the original sample.
-
Reading: Read the absorbance of each well at a wavelength between 405-420 nm using a plate reader.[9][10]
4. Data Analysis
-
Calculate the percentage of binding for each standard and sample.
-
Plot a standard curve of the percentage of binding versus the logarithm of the standard concentrations.
-
Determine the concentration of Tetranor-PGJM in the samples from the standard curve and, consequently, the concentration of Tetranor-PGDM.
Data Presentation: ELISA Method Performance
| Parameter | Typical Value | Reference |
| Assay Range | 6.4 - 4,000 pg/mL | [10] |
| Sensitivity (80% B/B0) | ~40 pg/mL | [10] |
| Intra-assay Variation | 3.9 - 6.0% | [7] |
| Inter-assay Variation | 5.7 - 10.4% | [7] |
| Recovery after SPE | 82.3% - 113.5% | [7] |
Experimental Workflow: ELISA
Caption: Workflow for Tetranor-PGDM quantification by ELISA.
Signaling Pathway Context: PGD2 Metabolism
The measurement of Tetranor-PGDM is predicated on its formation from the parent molecule, PGD2, which is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.
Caption: Simplified metabolic pathway of PGD2 to Tetranor-PGDM.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarkers in the diagnosis of mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
Application Note: Quantification of Tetranor-PGDM Lactone in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetranor-PGDM (9α-hydroxy-11,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2), an important lipid mediator involved in various physiological and pathological processes, including inflammation and allergic reactions.[1][2][3] The quantification of tetranor-PGDM serves as a reliable biomarker for endogenous PGD2 production.[3][4] Tetranor-PGDM can exist in a lactone form, and its accurate measurement is crucial for studies involving PGD2-mediated pathways. This document provides a detailed protocol for the quantification of tetranor-PGDM lactone in biological samples, primarily urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated methods for tetranor-PGDM analysis. These values can serve as a benchmark for researchers developing their own assays.
| Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Tetranor-PGDM | Artificial Urine | 0.252 | 82.3 - 113.5 | [5] |
| Tetranor-PGDM | Human Urine | 0.2 | - | [6] |
| Tetranor-PGEM | Human Urine | 0.5 | - | [6] |
| Various Eicosanoids | Human Serum, Sputum, BALF | 0.2 - 3 | - | [6] |
Experimental Protocol
This protocol outlines a comprehensive procedure for the extraction and quantification of this compound from urine samples.
1. Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
This compound-d6 internal standard (Cayman Chemical or equivalent)[4]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ammonium carbonate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters HLB μElution)[5]
-
Human or artificial urine for matrix-matched calibrators and quality controls[5]
2. Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction is a commonly employed technique to clean up and concentrate the analyte from complex matrices like urine.[5][6]
-
Sample Dilution: Dilute 0.4 mL of urine sample with 0.4 mL of 0.1% (v/v) formic acid in water.[5]
-
Internal Standard Spiking: Spike the diluted sample with the internal standard (this compound-d6) to a final concentration appropriate for the expected endogenous levels and calibration range.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 200 µL of acetonitrile followed by 200 µL of distilled water.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 200 µL of distilled water to remove polar interferences, followed by a wash with 200 µL of hexane to remove non-polar interferences.[5]
-
Elution: Elute the analyte with 50 µL of acetonitrile.[5]
-
Drying: Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.[5]
-
Reconstitution: Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water).[6]
3. LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve the analyte from matrix components and potential isomers.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column, such as an ACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm I.D.) or a Shim-Pack XR-ODSIII (2.2 µm, 150 × 2.00 mm).[6]
-
Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.[6]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25, v/v).[6]
-
Flow Rate: 0.25 mL/min.[6]
-
Gradient: A gradient elution should be optimized to ensure adequate separation. An example gradient could be:
-
0-2 min: 15% B
-
2-8 min: 15-95% B
-
8-10 min: 95% B
-
10.1-12 min: 15% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
3.2. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in negative ion mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound and its deuterated internal standard need to be determined by infusing the pure standards. For the related compound, tetranor-PGDM, a precursor ion of m/z 385 has been reported.[1] The lactone form will have a different mass. It is crucial to optimize cone voltage and collision energy for each transition to maximize sensitivity.
-
Gas Temperatures and Flow Rates: These should be optimized according to the manufacturer's recommendations for the specific instrument used.
4. Calibration and Quantification
-
Prepare a series of matrix-matched calibration standards by spiking known concentrations of this compound into the blank matrix (e.g., artificial urine).[6]
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Prostaglandin D2 Biosynthesis and Metabolism Pathway
Caption: Biosynthesis of PGD2 and its metabolism to Tetranor-PGDM and this compound.
LC-MS/MS Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetranor-PGDM Lactone Analysis via ELISA
These application notes provide a detailed protocol for the quantitative determination of Tetranor-PGDM lactone, a major urinary metabolite of Prostaglandin D2 (PGD2), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1][4] Monitoring the levels of PGD2 biosynthesis is crucial for understanding its role in disease and for the development of novel therapeutics. Tetranor-prostaglandin D metabolite (tetranor-PGDM) is a major, stable urinary metabolite of PGD2, and its measurement serves as a reliable biomarker for systemic PGD2 production.[2][3][5] This competitive ELISA provides a sensitive and specific method for the quantification of tetranor-PGDM in urine samples.[3] The assay involves the conversion of tetranor-PGDM to a more stable derivative, tetranor-PGJM, which is then quantified.[3]
Assay Principle
This ELISA is a competitive immunoassay. The basis of the assay is the competition between the tetranor-PGDM in the sample and a fixed amount of acetylcholinesterase (AChE)-labeled tetranor-PGDM (tracer) for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto a microplate. After incubation, the unbound components are washed away, and a substrate for AChE (Ellman's Reagent) is added. The enzymatic reaction produces a colored product, and the intensity of the color, measured spectrophotometrically at 405-420 nm, is inversely proportional to the concentration of tetranor-PGDM in the sample. A standard curve is generated using known concentrations of tetranor-PGDM, and the concentration in the unknown samples is determined by interpolation from this curve.
Quantitative Data Summary
The performance characteristics of a typical this compound ELISA kit are summarized in the tables below.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 6.4 - 4,000 pg/mL[3] |
| Sensitivity (80% B/B₀) | ~40 pg/mL[3] |
| Sample Type | Urine[3][6] |
| Incubation Time | 18 hours[3] |
| Development Time | 60-90 minutes[3] |
| Readout | Colorimetric (405-420 nm)[3] |
Table 2: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| tetranor-PGDM | 100%[2][3] |
| tetranor-PGJM | 100%[2][3] |
| tetranor-PGAM | 2.08%[2][3] |
| tetranor-PGEM | 0.03%[2][3] |
| tetranor-PGFM | <0.01%[2][3] |
| Prostaglandin D₂ | <0.01%[2][3] |
| 13,14-dihydro-15-keto Prostaglandin D₂ | <0.01%[2][3] |
Experimental Protocols
A. Reagent Preparation
-
Wash Buffer Preparation : Dilute the concentrated Wash Buffer (typically 400X) with ultrapure water to the final working concentration. For example, dilute 1 part concentrate with 399 parts ultrapure water and add Polysorbate 20 to a final concentration of 0.5 ml/L.[6]
-
ELISA Buffer Preparation : Dilute the concentrated ELISA Buffer (typically 10X) with ultrapure water to obtain the 1X working solution.[6]
-
Standard Preparation :
-
Prepare a bulk standard of 100 ng/mL by diluting the provided stock standard in ultrapure water.[6]
-
Derivatize the bulk standard by incubating at 60°C for 18 hours.[6]
-
Prepare a standard curve by performing serial dilutions of the derivatized bulk standard in ELISA Buffer.[6] A typical dilution series is outlined in the kit manual.
-
B. Sample Preparation
-
Urine Sample Collection : Collect urine samples and store them at -80°C if not assayed immediately.[6]
-
Sample Derivatization : Aliquot 1 mL of each urine sample into a microcentrifuge tube and incubate at 60°C for 18 hours (overnight) to convert tetranor-PGDM to a stable derivative.[6]
-
Centrifugation : After incubation, centrifuge the tubes at 10,000 rpm for 3 minutes to pellet any precipitates.[6]
-
Dilution : The supernatant should be diluted at least 1:2 with ELISA Buffer before use in the assay.[6] Further dilutions may be necessary depending on the expected concentration of the analyte.
C. Assay Procedure
-
Plate Setup : Add standards and samples in duplicate or triplicate to the wells of the antibody-coated microplate.
-
Competitive Binding : Add the AChE tracer to each well, followed by the specific antibody.
-
Incubation : Seal the plate and incubate for 18 hours at room temperature.[3]
-
Washing : Wash the plate several times with the prepared Wash Buffer to remove unbound reagents.
-
Substrate Addition : Add Ellman's Reagent to each well.
-
Development : Incubate the plate for 60-90 minutes at room temperature, protected from light, to allow for color development.[3]
-
Reading : Measure the absorbance of each well at a wavelength between 405 and 420 nm using a microplate reader.[3][6]
D. Data Analysis
-
Standard Curve Generation : Calculate the average absorbance for each standard. Plot the absorbance values as a function of the logarithm of the standard concentration. A sigmoidal curve should be obtained.
-
Sample Concentration Calculation : Determine the concentration of tetranor-PGDM in the samples by interpolating their average absorbance values from the standard curve.
-
Creatinine Normalization : It is recommended to normalize the urinary tetranor-PGDM concentrations to creatinine levels to account for variations in urine dilution.[2][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis using a competitive ELISA.
Signaling Pathway Context
Caption: Simplified metabolic pathway of PGD2 to its urinary metabolite, tetranor-PGDM.
References
Application Note: Solid-Phase Extraction of Tetranor-PGDM Lactone from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2), an important lipid mediator involved in various physiological and pathological processes, including inflammation and allergic responses.[1][2] The quantification of urinary Tetranor-PGDM serves as a reliable biomarker for in vivo PGD2 production.[1][2] Tetranor-PGDM can exist in equilibrium with its lactone form, particularly under acidic conditions. Accurate measurement of Tetranor-PGDM and its lactone in urine is crucial for clinical and research applications, often requiring an effective sample clean-up and concentration step prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices like urine. This application note provides a detailed protocol for the solid-phase extraction of Tetranor-PGDM lactone from human urine using C18 reverse-phase cartridges, along with relevant quantitative data and workflow visualizations.
PGD2 Metabolic Pathway
The following diagram illustrates the metabolic pathway from Prostaglandin D2 to its urinary metabolite, Tetranor-PGDM.
Quantitative Data Summary
The following table summarizes quantitative data from studies involving the solid-phase extraction of Tetranor-PGDM and other related prostaglandin metabolites from urine.
| Analyte | SPE Sorbent | Method | Recovery | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Tetranor-PGDM | HLB µElution plate | EIA | 82.3% - 113.5% | 0.0498 ng/mL | 0.252 ng/mL | N/A |
| Tetranor-PGDM | Not Specified | LC-MS/MS | 77.1% | Not Reported | Not Reported | N/A |
| 8-iso-PGF2α | C18 | EIA | >120% (overestimation) | Not Reported | Not Reported | [3] |
| Prostaglandins (general) | Octadecyl-bonded silica | Not Specified | ≥90% (with 1% formic acid in loading mixture) | Not Reported | Not Reported | [4] |
| 8-iso-PGF2α | Polystyrene-electrospun nanofibers | HPLC-MS/MS | 95.3% - 103.8% | 0.015 ng/mL | Not Reported | [5] |
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is a general guideline for the manual solid-phase extraction of this compound from urine using C18 cartridges. Optimization may be required for specific applications.
Materials:
-
C18 SPE Cartridges (e.g., 50-100 mg/1 mL)
-
Urine samples
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
SPE vacuum manifold (optional)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at approximately 2,000 x g for 10 minutes to pellet any sediment.
-
Transfer a known volume (e.g., 1 mL) of the supernatant to a clean tube.
-
Spike the sample with an appropriate amount of internal standard.
-
Acidify the urine sample to a pH < 3 by adding a small volume of formic acid or TFA. This step facilitates the retention of the acidic analyte on the reverse-phase sorbent and promotes the lactonization of Tetranor-PGDM.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent bed. Ensure the sorbent does not go dry.[6]
-
Equilibrate the cartridges by passing 2 mL of water (acidified to a similar pH as the sample, e.g., with 0.1% TFA) through the sorbent bed. Do not allow the sorbent to dry.[6]
-
-
Sample Loading:
-
Slowly load the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge at a flow rate of approximately 1 drop per second.[6]
-
-
Washing:
-
Wash the cartridge with 1 mL of an aqueous solution with a low percentage of organic solvent (e.g., 5% methanol in water with 0.1% TFA) to remove polar interferences.[6]
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex the sample to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Experimental Workflow Diagram
The following diagram outlines the major steps in the solid-phase extraction protocol.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of this compound from urine. The use of C18 reverse-phase SPE offers an effective method for sample clean-up and concentration, which is essential for accurate quantification by instrumental analysis. The provided protocol, data, and diagrams serve as a valuable resource for researchers and scientists working on the analysis of prostaglandin metabolites in biological matrices.
References
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Application Notes and Protocols for the Use of Deuterated Tetranor-PGDM Lactone as an Internal Standard
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, allergic reactions, and inflammation. The quantification of its metabolites provides a reliable window into PGD2 biosynthesis and activity in vivo. Tetranor-PGDM is a major urinary metabolite of PGD2, making it an important biomarker.[1][2] Tetranor-PGDM can exist in equilibrium with its lactone form, tetranor-PGDM lactone. For accurate and precise quantification of this compound in biological matrices, stable isotope dilution using a deuterated internal standard is the gold standard methodology, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
These application notes provide a detailed protocol for the use of deuterated this compound (this compound-d6) as an internal standard for the quantitative analysis of this compound in biological samples. The use of a deuterated internal standard is crucial for correcting for variability in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and reproducibility.[3][4]
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of deuterated this compound (the internal standard) is added to the biological sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte of interest (this compound) but has a higher mass due to the deuterium atoms.[3] The analyte and the internal standard are then co-extracted, purified, and analyzed by LC-MS/MS. By comparing the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Materials and Reagents
-
Analytes and Internal Standards:
-
This compound
-
This compound-d6 (Cayman Chemical or equivalent)[1]
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methyl acetate[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen gas for evaporation
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d6 in methyl acetate.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound at various concentrations by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound-d6 at a fixed concentration (e.g., 10 ng/mL) in a suitable solvent.
Sample Preparation (Urine)
This protocol is a general guideline and may need optimization based on the specific matrix and instrumentation.
-
Sample Collection: Collect urine samples and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples on ice. To a 1 mL aliquot of urine, add a precise volume (e.g., 10 µL) of the this compound-d6 internal standard spiking solution. Vortex briefly to mix.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol or ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
-
Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard. The exact m/z values will depend on the specific adducts formed.
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity for each analyte.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared working standard solutions.
-
Quantification: Determine the concentration of this compound in the biological samples by interpolating the peak area ratio obtained from the sample analysis onto the calibration curve.
Quantitative Data
The following table summarizes typical validation parameters for the quantification of tetranor-PGDM using an LC-MS/MS method with a deuterated internal standard.
| Parameter | Tetranor-PGDM | Reference |
| Reportable Range | 0.2 - 40 ng/mL | [5] |
| Intra-assay Precision (%CV) | < 15% | [5] |
| Inter-assay Precision (%CV) | < 15% | [5] |
| Accuracy (%Bias) | < 15% | [5] |
| Recovery | 82.3% to 113.5% | [6] |
Visualizations
Prostaglandin D2 Metabolic Pathway
Caption: PGD2 metabolic pathway to this compound.
Experimental Workflow
Caption: Workflow for this compound analysis.
Conclusion
The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantification of this compound in biological samples. The detailed protocol and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in the field of eicosanoid research. The high sensitivity and specificity of the LC-MS/MS method, combined with the accuracy afforded by the use of a stable isotope-labeled internal standard, are essential for obtaining high-quality data in both basic research and clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monoclonal Antibody Development for Tetranor-PGDM Lactone Immunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetranor-PGDM lactone is a major urinary metabolite of prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic reactions and inflammation.[1][2][3][4] As such, the quantification of this compound in biological fluids serves as a valuable biomarker for PGD2 biosynthesis.[1][4][5] This document provides a comprehensive guide to the development of a sensitive and specific monoclonal antibody-based competitive enzyme immunoassay (EIA) for the detection of this compound.
The development of antibodies against small molecules like this compound, known as haptens, requires their conjugation to a larger carrier protein to elicit a robust immune response.[6][7][8][9][10][11][12][13] This protocol outlines the essential steps, from the preparation of the hapten-carrier conjugate to the final validation of the immunoassay. The methodologies described herein utilize hybridoma technology to generate monoclonal antibodies with high specificity and affinity, ensuring the reliability and accuracy of the resulting immunoassay.[14][15][16][17][18][19][20][21]
I. Monoclonal Antibody Development Workflow
The overall process for developing monoclonal antibodies against this compound is depicted below.
II. Experimental Protocols
Preparation of this compound-KLH Conjugate (Immunogen)
To induce an immune response to the small molecule hapten, this compound, it must be covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[22] The carboxyl groups on this compound can be activated using EDC/NHS chemistry to form an amide bond with the primary amines on KLH.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylsulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column
Protocol:
-
Dissolve this compound in a minimal amount of DMSO.
-
In a separate tube, dissolve KLH in PBS.
-
Add a molar excess of EDC and NHS to the this compound solution to activate the carboxyl groups.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
Slowly add the activated hapten solution to the KLH solution while gently stirring.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Remove unconjugated hapten and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.[1]
-
Collect the protein-containing fractions and determine the protein concentration.
-
Store the conjugate at -20°C until use.
Mouse Immunization
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
This compound-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Booster Immunizations (Day 14, 28):
-
Pre-fusion Boost (3-4 days before fusion):
-
Administer a final booster of 25-50 µg of the conjugate in sterile PBS (without adjuvant) via an intravenous (IV) or IP injection to maximize the number of antibody-secreting B cells in the spleen.[23]
-
-
Titer Monitoring:
-
Collect small blood samples from the tail vein before each booster and after the final boost to monitor the antibody titer against the this compound-BSA conjugate (using a different carrier for screening prevents the selection of anti-carrier antibodies) by indirect ELISA.[23]
-
Hybridoma Production
a. Cell Fusion
This protocol utilizes polyethylene glycol (PEG) to fuse antibody-producing spleen cells with immortal myeloma cells.[14][15][16][17][20]
Materials:
-
Spleen from an immunized mouse
-
SP2/0-Ag14 myeloma cells
-
Polyethylene glycol (PEG) 1500
-
Serum-free RPMI-1640 medium
-
Complete RPMI-1640 medium (with 10-20% FBS)
Protocol:
-
Aseptically harvest the spleen from the immunized mouse with the highest antibody titer and prepare a single-cell suspension of splenocytes.[14][17]
-
Wash the splenocytes and myeloma cells (at a ratio of approximately 5:1 to 10:1) separately with serum-free RPMI-1640.[17]
-
Co-pellet the splenocytes and myeloma cells by centrifugation.
-
Gently loosen the cell pellet and slowly add 1 ml of pre-warmed PEG 1500 over 1 minute while gently stirring the cells.[14][15][20]
-
Allow the fusion to proceed for 1-2 minutes.
-
Slowly dilute the PEG by adding serum-free RPMI-1640 dropwise over several minutes.[15]
-
Centrifuge the fused cells, discard the supernatant, and gently resuspend the pellet in complete RPMI-1640 medium.
b. HAT Selection
This step selects for fused hybridoma cells.[2][15][18][19][21] Unfused myeloma cells are HGPRT-deficient and cannot survive in HAT medium, while unfused spleen cells have a limited lifespan.[15][18][21]
Materials:
-
Fused cell suspension
-
HAT medium (complete RPMI-1640 supplemented with Hypoxanthine, Aminopterin, and Thymidine)
-
96-well cell culture plates
Protocol:
-
Resuspend the fused cells in HAT medium.
-
Plate the cell suspension into 96-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7-10 days, visible hybridoma colonies should appear.
-
Replenish the HAT medium as needed.
Screening of Hybridomas by Indirect ELISA
This assay identifies hybridoma clones producing antibodies that bind to the this compound.
Materials:
-
96-well ELISA plates
-
This compound-BSA conjugate (or another carrier protein different from the immunogen)
-
Hybridoma culture supernatants
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
Protocol:
-
Coat the wells of a 96-well plate with 1-10 µg/ml of this compound-BSA conjugate in coating buffer and incubate overnight at 4°C.[25][26]
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[26]
-
Wash the plate three times with wash buffer.
-
Add 50-100 µl of hybridoma culture supernatant to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated goat anti-mouse IgG secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.[26][27]
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.[26][27]
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance contain the desired antibodies.
Cloning, Expansion, and Antibody Purification
Hybridomas from positive wells are cloned by limiting dilution to ensure monoclonality. Selected clones are then expanded to produce larger quantities of the monoclonal antibody. The antibody can be purified from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.[28][29][30][31]
III. Competitive Immunoassay Protocol
The principle of the competitive immunoassay is that the free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to the limited amount of monoclonal antibody coated on the microplate. The signal is inversely proportional to the concentration of this compound in the sample.
References
- 1. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production and characterisation of monoclonal antibodies against a very small hapten, 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine [escholarship.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 14. umass.edu [umass.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Polyethylene Glycol Fusion for Hybridoma Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 18. Selecting hybridoma cell using HAT method [moleculardevices.com]
- 19. youtube.com [youtube.com]
- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 21. prezi.com [prezi.com]
- 22. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunization protocol. EuroMAbNet [euromabnet.com]
- 24. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. goldbio.com [goldbio.com]
- 29. sysy.com [sysy.com]
- 30. Protein A and Protein G Purification of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Tips for Antibody Purification Using Immobilized Protein A & G | Rockland [rockland.com]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Tetranor-PGDM Lactone as a Biomarker for Prostaglandin D2 Pathway Modulation
These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in high-throughput screening (HTS) for modulators of the Prostaglandin D2 (PGD2) signaling pathway. Given that Tetranor-PGDM lactone is a stable downstream metabolite of PGD2, its quantification serves as a robust biomarker for PGD2 biosynthesis.[1][2][3][4] The following protocols describe a cell-based HTS assay to identify compounds that inhibit or enhance PGD2 production, followed by a high-throughput method for this compound detection.
Introduction to the Prostaglandin D2 Pathway and this compound
Prostaglandin D2 (PGD2) is a critical lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[3][4] It is involved in various physiological and pathological processes, including sleep regulation, allergic responses, and inflammation.[1][2] PGD2 is enzymatically synthesized by PGD synthases (lipocalin-type and hematopoietic) and exerts its effects by activating D prostanoid receptors.[3][5]
Due to its short half-life in vivo, direct measurement of PGD2 is challenging. However, it is metabolized to more stable compounds, including 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM).[3] Tetranor-PGDM is a major urinary metabolite that reflects the systemic biosynthesis of PGD2 in both humans and mice.[3][4][5] Tetranor-PGDM can exist in a lactone form, this compound, which is also used as a biomarker.[2] High-throughput screening assays targeting the PGD2 pathway can, therefore, utilize the quantification of this compound as a reliable readout for identifying potential therapeutic agents.
PGD2 Signaling and Metabolism Pathway
The diagram below illustrates the key steps in the biosynthesis of PGD2 from arachidonic acid and its subsequent metabolism to Tetranor-PGDM, the precursor to this compound. This pathway highlights potential enzymatic targets for therapeutic intervention, such as COX-1/2 and PGD synthases.
High-Throughput Screening Workflow
The overall workflow for a high-throughput screen to identify modulators of the PGD2 pathway is depicted below. The process begins with plating cells capable of producing PGD2, followed by compound treatment, stimulation, and subsequent quantification of the this compound biomarker.
Experimental Protocols
This protocol outlines a method for screening a compound library for its effect on PGD2 production in a human mast cell line (e.g., HMC-1) or primary macrophages.
Materials:
-
Cell line (e.g., HMC-1) or primary cells
-
Appropriate cell culture medium (e.g., IMDM with 10% FBS)
-
384-well cell culture plates
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Indomethacin, a non-selective COX inhibitor)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for macrophages, or Calcium Ionophore A23187 for mast cells)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipettes or automated liquid handling system
Methodology:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in fresh culture medium to a final concentration of 5 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (20,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library stock to an intermediate concentration. The final assay concentration is typically 1-10 µM.
-
Using a liquid handler, transfer 100 nL of compound solution from the compound plates to the cell plates.
-
Also include wells for:
-
Negative Control: 100 nL DMSO (Maximum PGD2 production).
-
Positive Control: 100 nL of a known COX inhibitor (e.g., 10 µM Indomethacin) (Minimum PGD2 production).
-
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of the stimulant (e.g., 1 µg/mL LPS).
-
Add 10 µL of the stimulant solution to each well (except for unstimulated controls).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plates at 500 x g for 5 minutes.
-
Carefully collect 40 µL of the supernatant from each well and transfer to a new 384-well plate for analysis.
-
Samples can be stored at -80°C until analysis.
-
This protocol describes the sample preparation and analysis of this compound from the cell culture supernatant using online Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (online SPE-LC-MS/MS).[6]
Materials:
-
Cell supernatant samples
-
Internal Standard (IS): this compound-d6.[2]
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Online SPE system
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Methodology:
-
Sample Preparation:
-
To 40 µL of supernatant in a 384-well plate, add 10 µL of the internal standard solution (this compound-d6) in methanol.
-
Mix thoroughly and centrifuge at 1000 x g for 10 minutes.
-
-
Online SPE-LC-MS/MS Analysis:
-
Online SPE:
-
Inject the sample onto an SPE column for desalting and enrichment.
-
Wash the SPE column with a high-aqueous mobile phase to remove salts and proteins.
-
Elute the analytes from the SPE column onto the analytical LC column by switching the valve.
-
-
Liquid Chromatography (LC):
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to separate this compound from other components.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
-
Quantification: The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.
-
-
Alternative Method: A competitive Enzyme Immunoassay (EIA) can also be developed for higher throughput. This involves immobilizing an antibody specific to Tetranor-PGDM and using a labeled tracer to compete with the analyte in the sample.[7] While potentially faster, EIA may have different sensitivity and specificity compared to LC-MS/MS.[6][7]
Data Presentation and Analysis
Quantitative data from an HTS campaign should be carefully analyzed to assess assay performance and identify hits.
| Parameter | Value | Description |
| Signal to Background (S/B) | > 10 | Ratio of the mean signal of the negative control (DMSO) to the mean signal of the positive control (Inhibitor). |
| Z'-factor | > 0.5 | A statistical measure of assay quality, calculated from the means and standard deviations of the positive and negative controls. A value > 0.5 indicates an excellent assay. |
| CV of Controls | < 15% | The coefficient of variation for both positive and negative controls across the plates, indicating reproducibility. |
| Compound ID | % Inhibition (at 10 µM) | IC50 (µM) | Notes |
| Cmpd-001 | 95.2% | 0.15 | Potent inhibitor. |
| Cmpd-002 | 55.8% | 8.7 | Moderate inhibitor. |
| Cmpd-003 | 12.1% | > 50 | Inactive. |
| Cmpd-004 | -45.0% | N/A | Potential activator of PGD2 synthesis. |
Hit Criteria: A compound is typically considered a "hit" if it demonstrates an inhibition (or activation) greater than three standard deviations from the mean of the negative control, often corresponding to >50% inhibition in primary screening. Hits are then confirmed and subjected to dose-response analysis to determine their potency (IC50).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measurement of Tetranor-PGDM as a Biomarker in Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction Prostaglandin D2 (PGD2) is a lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2] It is a key player in various physiological and pathological processes, including allergic reactions, inflammation, sleep regulation, and inhibition of platelet aggregation.[3][4] In clinical research, particularly in studies involving inflammatory and allergic diseases, direct measurement of PGD2 is challenging due to its very short half-life in circulation (approximately 0.9 minutes).[5] Therefore, clinical trials rely on the quantification of its more stable downstream metabolites to assess systemic PGD2 biosynthesis.[1][5]
11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) has been identified as a major, abundant, and stable urinary metabolite of PGD2 in both humans and mice.[1][6][7] Its levels in urine directly correlate with systemic PGD2 production, making it a reliable biomarker for mast cell activity and PGD2-mediated inflammatory responses.[1][4] Urinary tetranor-PGDM has been utilized as a biomarker in clinical studies of food allergies, Duchenne muscular dystrophy, aspirin-intolerant asthma, and chronic obstructive pulmonary disease (COPD).[4][8][9] This document provides detailed application notes and protocols for the measurement of tetranor-PGDM in clinical trial settings. Note that tetranor-PGDM can exist in a closed lactone form; analytical methods typically quantify the total amount.[3]
Prostaglandin D2 (PGD2) Metabolic Pathway
PGD2 is synthesized from arachidonic acid, which is first converted to Prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 and COX-2).[10] PGH2 is then isomerized to PGD2 by hematopoietic PGD synthase (H-PGDS) or lipocalin-type PGD synthase (L-PGDS).[1][10] PGD2 is rapidly metabolized through multiple enzymatic steps, including reduction and oxidation, leading to a variety of products.[11][12] One of the primary metabolic routes results in the formation of tetranor-PGDM, which is excreted in the urine.[1][5]
Clinical Applications of Tetranor-PGDM Measurement
The measurement of urinary tetranor-PGDM serves as a critical non-invasive tool in clinical trials for various applications, including assessing disease activity, patient stratification, and evaluating target engagement of novel therapeutics.
| Clinical Application | Disease Area | Key Findings | References |
| Pharmacodynamic (PD) Biomarker | Inflammation | Administration of bacterial lipopolysaccharide in volunteers led to a coordinate elevation of urinary tetranor-PGDM, which fell during the resolution phase.[1][2] | |
| PD Biomarker | Niacin-induced Flushing | Niacin administration increased urinary tetranor-PGDM, coinciding with facial flushing symptoms.[1][2] | |
| Disease Activity Biomarker | Allergic Diseases | Urinary tetranor-PGDM levels reflect mast cell activity and the severity of symptoms in patients with food allergies.[4][8] | |
| Disease Activity Biomarker | Respiratory Diseases | Significantly higher urinary levels of tetranor-PGDM were observed in COPD patients compared to healthy non-smokers.[9] It is also elevated in patients with aspirin-intolerant asthma.[8] | |
| Diagnostic Biomarker | Systemic Mastocytosis | Measurement of urinary tetranor-PGDM can aid in the diagnosis of mastocytosis.[4][7] | |
| Target Engagement Biomarker | COX Inhibition | Urinary tetranor-PGDM is suppressed by inhibition of COX-1 and COX-2, but not by selective COX-2 inhibition in humans, confirming its origin from the COX pathway.[1][2] |
Experimental Protocols
Two primary methods are employed for the quantification of tetranor-PGDM in clinical samples: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification by Competitive ELISA
ELISA is a high-throughput method suitable for analyzing large numbers of samples.[5] Commercially available kits, such as the Cayman Chemical tetranor-PGDM ELISA Kit, provide a reliable platform for its measurement.[6][13] The assay first involves a chemical derivatization step that converts tetranor-PGDM to a more stable derivative, tetranor-PGJM, which is then quantified.[6][14]
Detailed Methodology (Based on commercial kits[6][13]):
-
Sample Collection and Preparation:
-
Collect 24-hour or spot urine samples.[4] Store immediately at -80°C.
-
Patient should avoid aspirin, indomethacin, or other anti-inflammatory drugs for at least 48 hours prior to collection.[4]
-
For sample cleanup to remove interfering substances, Solid-Phase Extraction (SPE) may be necessary.[8] Use of an SPE cartridge (e.g., C18) can improve accuracy.[8][15]
-
-
Derivatization:
-
Prepare a bulk standard (e.g., 100 ng/ml) by diluting the provided standard.
-
Create a serial dilution of the bulk standard for the standard curve.
-
Pipette standards and urine samples into microcentrifuge tubes.
-
Seal the tubes and incubate at 60°C for 18 hours (overnight) to convert tetranor-PGDM to the stable tetranor-PGJM derivative.[13]
-
-
ELISA Protocol:
-
Add Assay Buffer, derivatized standards or samples, tetranor-PGDM AChE Tracer, and tetranor-PGDM ELISA Antiserum to the wells of the supplied 96-well plate.
-
Cover the plate and incubate for 18 hours at room temperature.
-
Wash the plate thoroughly with Wash Buffer.
-
Add Ellman's Reagent to each well and incubate in the dark for 60-90 minutes to develop the color.
-
Read the absorbance at a wavelength between 405-420 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding (%B/B0) for each standard and sample.
-
Plot the %B/B0 for the standards against their concentration to generate a standard curve.
-
Determine the concentration of tetranor-PGDM in the samples from the standard curve.
-
Normalize the urinary tetranor-PGDM concentration to the urinary creatinine concentration (ng/mg creatinine) to account for variations in urine dilution.[14][16]
-
Protocol 2: Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity and is considered the gold standard for quantifying small molecules.[8] This method allows for the simultaneous measurement of multiple metabolites if required.[9][17]
Detailed Methodology (Synthesized from published methods[9][17][18]):
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples.
-
Spike a known volume of urine (e.g., 0.2-0.4 mL) with a deuterated internal standard (e.g., tetranor-PGDM-d6) to correct for sample loss and matrix effects.[3]
-
Dilute the sample with acidified water (e.g., 0.1% formic acid).[8]
-
Perform Solid-Phase Extraction (SPE). A common procedure involves:
-
Conditioning an SPE cartridge (e.g., Waters HLB or Oasis MCX) with methanol/acetonitrile and then water.[8][18]
-
Loading the diluted urine sample.
-
Washing the cartridge with a weak solvent (e.g., water, then hexane) to remove impurities.[8]
-
Eluting tetranor-PGDM with a stronger organic solvent (e.g., acetonitrile or methanol).[8][19]
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.[19]
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
System: A UPLC or HPLC system (e.g., Shimadzu Nexera, Waters ACQUITY).[17][20]
-
Column: A reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm).[17]
-
Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.[17]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).[17]
-
Flow Rate: 0.25 mL/min.[17]
-
Gradient: A linear gradient is used to separate tetranor-PGDM from other urinary components.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer (e.g., Sciex, Waters).[20][21]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[17]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring the transition of a specific precursor ion (parent molecule) to a product ion (fragment).
-
-
-
Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte (tetranor-PGDM) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration using a calibration curve prepared with known standards.
-
Normalize the final concentration to urinary creatinine levels.
-
Assay Performance and Data Comparison
The choice between ELISA and LC-MS/MS depends on the specific needs of the clinical trial, including required throughput, sensitivity, and specificity.
| Parameter | Competitive ELISA | LC-MS/MS | References |
| Sensitivity (LOD/LOQ) | LOD: ~0.05 ng/mL; ROQ: ~0.25 ng/mL | Reportable Range Start: 0.2 ng/mL | [8][9][17] |
| Assay Range | 6.4 - 4,000 pg/mL (after derivatization) | 0.2 - 40 ng/mL | [6][9] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules.[6][13] | Very high, based on specific mass transitions. | [17] |
| Throughput | High (multiple 96-well plates per day). | Moderate to High (with online SPE).[9][17] | |
| Cost & Complexity | Lower cost, less complex instrumentation.[8] | Higher cost, requires specialized equipment and expertise.[8] |
Reported Tetranor-PGDM Levels:
| Population | Urinary Tetranor-PGDM Level | References |
| Healthy Humans | 0.3 - 2.5 ng/mg creatinine; Normal range cited as 1.5 - 10.8 ng/mg creatinine. | [4][5] |
| COPD Patients | Significantly higher than healthy volunteers. | [9] |
| Diabetic Nephropathy | Levels of related prostaglandin metabolites (tetranor-PGEM) increase with disease progression. | [15] |
Conclusion
The measurement of urinary tetranor-PGDM is a robust and validated method for assessing systemic PGD2 biosynthesis in clinical trials. As a non-invasive biomarker, it provides valuable insights into the pathophysiology of inflammatory and allergic diseases and serves as a critical tool for evaluating the efficacy of novel therapeutic agents targeting the PGD2 pathway. The choice of analytical method, either ELISA or LC-MS/MS, should be guided by the specific requirements of the study for throughput, sensitivity, and specificity. Proper sample handling and data normalization to creatinine are essential for obtaining reliable and interpretable results.
References
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. interscienceinstitute.com [interscienceinstitute.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of prostaglandin D2 in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. WO2011159735A2 - Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
- 15. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sapphire North America [sapphire-usa.com]
- 17. researchgate.net [researchgate.net]
- 18. A LC-MS/MS method for the determination of common synthetic cathinones in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. lcms.cz [lcms.cz]
- 21. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Normalization of Urinary Tetranor-PGDM Lactone with Creatinine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of urinary biomarkers is paramount. This document provides detailed application notes and experimental protocols for the normalization of urinary Tetranor-PGDM lactone, a key metabolite of prostaglandin D2 (PGD2), with creatinine.
This compound is an emerging biomarker for monitoring mast cell activation and PGD2 production in various physiological and pathological states, including allergic reactions and inflammatory diseases.[1][2] However, urinary concentrations of biomarkers can be highly variable due to fluctuations in hydration status. Normalization to urinary creatinine, a waste product of muscle metabolism, is a widely adopted method to adjust for urine concentration, thereby providing a more stable and reliable measure of biomarker excretion.[3]
Application Notes: The Rationale and Considerations for Creatinine Normalization
Creatinine is excreted at a relatively constant rate in individuals with stable muscle mass and normal renal function, making it a suitable endogenous marker for normalizing urinary analyte concentrations.[3] The primary advantage of this method is its ability to reduce the variability in urinary concentrations, allowing for more accurate comparisons between individuals and over time.
However, it is crucial to acknowledge the limitations and potential confounders associated with creatinine normalization. Factors such as age, sex, muscle mass, diet, and renal function can influence urinary creatinine levels.[3][4][5] In certain conditions, such as acute kidney injury, creatinine excretion can be significantly altered, potentially leading to misleading normalized biomarker results.[4][5][6][7] Therefore, careful consideration of the study population and clinical context is essential when interpreting creatinine-normalized data. Alternative normalization methods, such as using specific gravity or osmolality, may be considered in specific research settings.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the measurement and normalization of urinary this compound.
| Parameter | Value | Reference |
| Normal Urinary Tetranor-PGDM (Human) | 1.5 ng/mg creatinine | [1] |
| Normal Urinary Tetranor-PGDM (Mouse) | 8.1 ng/mg creatinine | [1] |
| Urinary Tetranor-PGDM in Food Allergy Patients | Significantly higher than healthy volunteers | [2] |
| Urinary Tetranor-PGDM in Duchenne Muscular Dystrophy | 9.7 ng/mg creatinine | [2] |
| Assay Method | Parameter | Value | Reference |
| ELISA | Assay Range | 6.4 - 4,000 pg/mL | |
| Sensitivity (80% B/B0) | ~40 pg/mL | ||
| LC-MS/MS | Reportable Range (tPGDM) | 0.2 - 40 ng/mL | [9] |
| Reportable Range (tPGEM) | 0.5 - 100 ng/mL | [9] |
Prostaglandin D2 (PGD2) Signaling Pathway
The following diagram illustrates the metabolic pathway of Prostaglandin D2, leading to the formation of Tetranor-PGDM.
Caption: Metabolic cascade from Arachidonic Acid to urinary Tetranor-PGDM.
Experimental Workflow for Urinary Biomarker Analysis
This diagram outlines the general workflow for the analysis of urinary Tetranor-PGDM, incorporating creatinine normalization.
Caption: From sample collection to data analysis for urinary Tetranor-PGDM.
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by LC-MS/MS
This protocol provides a general framework for the analysis of urinary Tetranor-PGDM using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization may be required based on the specific instrumentation and reagents used.
1. Materials and Reagents:
-
Urine samples
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at 1,500 x g for 10 minutes at 4°C to pellet any sediment.
-
To 500 µL of supernatant, add the internal standard.
-
Acidify the urine sample with 0.1% formic acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Tetranor-PGDM from other urinary components.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both Tetranor-PGDM and the internal standard.
-
4. Data Analysis:
-
Generate a standard curve using the this compound standard.
-
Calculate the concentration of Tetranor-PGDM in the urine samples based on the standard curve and the peak area ratio to the internal standard.
-
Normalize the Tetranor-PGDM concentration to the creatinine concentration (see Protocol 3).
Protocol 2: Quantification of Urinary this compound by ELISA
This protocol outlines the general steps for using a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantification of urinary Tetranor-PGDM. Refer to the specific manufacturer's instructions for detailed procedures.
1. Materials:
-
Urine samples
-
Tetranor-PGDM ELISA kit (containing pre-coated plates, standards, tracer, antibody, wash buffer, and substrate)
-
Plate reader
2. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples to remove any particulate matter.
-
Dilute urine samples as recommended by the kit manufacturer to ensure the concentration falls within the assay's standard curve range.
3. ELISA Procedure:
-
Prepare the standards and samples according to the kit protocol.
-
Add the standard, control, and diluted urine samples to the appropriate wells of the microplate.
-
Add the tracer (e.g., Tetranor-PGDM conjugated to an enzyme) to each well.
-
Add the primary antibody to each well.
-
Incubate the plate as specified in the protocol (e.g., overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The amount of color is inversely proportional to the amount of Tetranor-PGDM in the sample.
-
Stop the reaction and read the absorbance at the recommended wavelength using a plate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Tetranor-PGDM in the samples from the standard curve.
-
Multiply the result by the dilution factor used during sample preparation.
-
Normalize the Tetranor-PGDM concentration to the creatinine concentration (see Protocol 3).
Protocol 3: Measurement of Urinary Creatinine for Normalization
A simple and common method for urinary creatinine measurement is the Jaffe reaction, which is available in many commercial assay kits.
1. Materials:
-
Urine samples
-
Creatinine assay kit (e.g., based on the Jaffe reaction or an enzymatic method)
-
Spectrophotometer or plate reader
2. Procedure:
-
Follow the manufacturer's instructions for the creatinine assay kit.
-
Typically, this involves diluting the urine samples and mixing them with the provided reagents.
-
After an incubation period, measure the absorbance at the specified wavelength.
3. Data Analysis:
-
Generate a standard curve using the provided creatinine standards.
-
Calculate the creatinine concentration in the urine samples (usually in mg/dL or mmol/L).
Final Calculation for Normalized Tetranor-PGDM:
Normalized Tetranor-PGDM (ng/mg) = [Tetranor-PGDM (ng/mL)] / [Creatinine (mg/mL)]
To convert creatinine from mg/dL to mg/mL, divide by 100.
References
- 1. Sapphire North America [sapphire-usa.com]
- 2. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Normalization Methods in Quantitative Urinary Metabolomics—Implications for Epidemiological Applications and Interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. | Semantic Scholar [semanticscholar.org]
- 5. Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Normalizing Untargeted Periconceptional Urinary Metabolomics Data: A Comparison of Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Tetranor-PGDM Lactone in Solid-Phase Extraction (SPE)
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solid-phase extraction (SPE) of Tetranor-PGDM lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery in SPE important?
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of Prostaglandin D2 (PGD2).[1][2][3] Its lactone form is a closed-ring version of this molecule.[4] Accurate quantification of Tetranor-PGDM and its lactone is critical as they serve as important biomarkers for the in vivo biosynthesis of PGD2, which is implicated in various physiological and pathological processes, including allergic reactions and inflammation.[2][5] Low and inconsistent recovery during solid-phase extraction (SPE), a common sample preparation technique, can lead to inaccurate measurements and misinterpretation of experimental results.
Q2: What are the common causes of low recovery of this compound during SPE?
Low recovery of this compound can stem from several factors throughout the SPE workflow. These can be broadly categorized as issues with the sample, the SPE cartridge, the solvents, or the overall procedure. Key factors include:
-
Lactone Ring Instability: The lactone ring can be susceptible to hydrolysis (opening) under certain pH conditions, converting it to the open-ring Tetranor-PGDM. This is a critical consideration as the two forms may have different retention properties on the SPE sorbent. Studies on other lactones and prostaglandins suggest that both strongly acidic and basic conditions can promote hydrolysis.[6][7][8]
-
Improper SPE Sorbent Selection: The choice of sorbent material is crucial for effective retention of the analyte. Reversed-phase sorbents like C18 are commonly used for prostaglandins, but polymer-based sorbents may offer different selectivity and higher capacity.
-
Suboptimal pH of Sample and Solvents: The pH of the sample, wash, and elution solvents significantly impacts the ionization state of the acidic this compound and its interaction with the SPE sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent, leading to incomplete recovery.
-
Matrix Effects: Biological samples like urine and plasma contain numerous endogenous compounds that can interfere with the binding of this compound to the sorbent or co-elute, causing ion suppression in subsequent analysis.
Q3: How can I improve the recovery of this compound?
To enhance recovery, a systematic optimization of your SPE protocol is recommended. Consider the following troubleshooting steps:
-
pH Control: Carefully control the pH of your sample and solutions. Acidification of the sample (e.g., with formic acid) is a common practice for prostaglandins to ensure they are in their non-ionized form, which enhances retention on reversed-phase sorbents.[9] However, extreme pH should be avoided to prevent lactone hydrolysis.
-
Sorbent Evaluation: If using a C18 cartridge, consider testing a polymer-based sorbent (e.g., a polystyrene-divinylbenzene resin) which can offer different retention characteristics and may be more suitable for your specific sample matrix.
-
Solvent Optimization:
-
Wash Solvent: Ensure your wash solvent is strong enough to remove interferences but not so strong that it prematurely elutes the this compound.
-
Elution Solvent: You may need to increase the organic solvent concentration or use a different solvent to ensure complete elution from the cartridge.
-
-
Flow Rate: A slower flow rate during sample loading can improve the binding of the analyte to the sorbent.
-
Internal Standard: The use of a stable, isotopically labeled internal standard, such as this compound-d6, is highly recommended to correct for losses during sample preparation and analysis.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low recovery of this compound.
Problem: Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Lactone Ring Hydrolysis | Maintain a mildly acidic pH (e.g., pH 4-6) throughout the extraction process. Avoid strong acids or bases in all solutions. | Preservation of the lactone ring, leading to more consistent retention and elution. |
| Poor Retention on SPE Sorbent | Ensure the sample is adequately acidified (e.g., to ~pH 4) before loading onto a reversed-phase (C18) cartridge. Consider testing a polymer-based SPE cartridge for potentially better retention. | Increased binding of the non-ionized lactone to the sorbent, resulting in higher recovery. |
| Premature Elution During Wash Step | Decrease the organic solvent percentage in the wash solution. For example, if using 20% methanol, try 10% or 5%. | Removal of interferences without significant loss of the target analyte. |
| Incomplete Elution | Increase the strength of the elution solvent. For example, if using 80% methanol, try 100% methanol or a different solvent like acetonitrile. Consider a second elution step and combine the eluates. | Complete desorption of the analyte from the sorbent, maximizing recovery. |
| Matrix Interference | Dilute the sample before loading to reduce the concentration of interfering substances. Incorporate an additional wash step with a weak organic solvent. | Minimized competition for binding sites and reduced ion suppression in LC-MS/MS analysis. |
| Analyte Adsorption to Labware | Use low-adsorption polypropylene tubes and pipette tips. Silanize glassware if it must be used. | Reduced loss of the analyte due to non-specific binding to surfaces. |
Experimental Protocols
Recommended SPE Protocol for this compound from Urine
This protocol is adapted from established methods for the related compound, Tetranor-PGDM, and includes modifications to address the specific properties of the lactone.
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any precipitate.
-
To 1 mL of supernatant, add 10 µL of an internal standard solution (e.g., this compound-d6).
-
Acidify the sample to approximately pH 4 by adding 10 µL of glacial acetic acid or 1% formic acid. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase C18 SPE cartridge (e.g., 100 mg).
-
Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water (pH 4, acidified with formic acid). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of water (pH 4).
-
Wash the cartridge with 2 mL of 10% methanol in water (pH 4).
-
-
Elution:
-
Elute the this compound with 2 mL of methanol into a clean collection tube.
-
A second elution with an additional 1 mL of methanol can be performed to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes expected recovery data for Tetranor-PGDM from artificial urine using a specific SPE protocol. While this data is for the open-ring form, it provides a valuable benchmark for optimizing the recovery of the lactone.
| Analyte | SPE Cartridge | Sample Matrix | Spiked Concentration (ng/mL) | Average Recovery (%) | Reference |
| Tetranor-PGDM | HLB µElution plate | Artificial Urine | 1.25 | 82.3 - 113.5 | [9] |
| Tetranor-PGDM | HLB µElution plate | Artificial Urine | 2.5 | 82.3 - 113.5 | [9] |
| Tetranor-PGDM | HLB µElution plate | Artificial Urine | 5.0 | 82.3 - 113.5 | [9] |
| Tetranor-PGDM | HLB µElution plate | Artificial Urine | 10.0 | 82.3 - 113.5 | [9] |
Note: The reported recovery was within the acceptable limits of 80-120%.[9] A recovery of 77.1% was also reported for Tetranor-PGDM from a separate SPE procedure.[9]
Visualizations
Prostaglandin D2 Signaling Pathway
The following diagram illustrates the biosynthesis of Prostaglandin D2 (PGD2) from arachidonic acid and its subsequent metabolism to Tetranor-PGDM, the precursor to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH and ionic strength for Tetranor-PGDM lactone ELISA.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize pH and ionic strength for Tetranor-PGDM lactone Enzyme-Linked Immunosorbent Assays (ELISA).
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound ELISA experiments related to pH and ionic strength.
Question: Why am I observing high background in my assay?
Answer: High background can be caused by several factors related to your buffer conditions.
-
Inadequate Blocking: If the blocking buffer is not effectively preventing non-specific binding of antibodies to the plate, it can result in a high background signal.
-
Incorrect pH of Washing Buffer: The pH of your washing buffer should be optimal to reduce background noise while stabilizing the antibody-antigen complexes.
-
Suboptimal Ionic Strength: The salt concentration of your buffers can influence non-specific binding.
Recommended Solutions:
-
Optimize Blocking Buffer: Ensure your blocking buffer is fresh and at the correct concentration. You may need to test different blocking agents.
-
Adjust Washing Buffer pH: The optimal pH for washing buffers is typically around 7.4 to reduce background.
-
Optimize Ionic Strength: Vary the salt concentration in your washing and assay buffers to find the optimal condition that minimizes non-specific binding.
Question: My signal is too low. How can I improve it?
Answer: A low signal can indicate that the binding between the antibody and the this compound is not optimal.
-
Suboptimal pH of Assay Buffer: The pH of the assay buffer can significantly impact the binding affinity of the antibody.
-
Incorrect Ionic Strength: The salt concentration of the assay buffer can affect the antibody-antigen interaction.
Recommended Solutions:
-
pH Optimization: The sensitivity of the assay can be higher under neutral to slightly alkaline conditions. It is recommended to test a range of pH values for your assay buffer, for instance, from 6.0 to 9.0.
-
Ionic Strength Optimization: Low ionic strength may enhance the antibody-antigen reaction in some cases. Experiment with varying the salt concentration in your assay buffer to see if it improves your signal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the assay buffer in a this compound ELISA?
A1: Based on studies of similar EIAs, the optimal pH for the assay buffer is often neutral to slightly alkaline. For a Tetranor-PGDM EIA, a pH of 7.5 has been shown to provide higher sensitivity compared to slightly acidic conditions. However, it is always best to empirically determine the optimal pH for your specific assay.
Q2: How does ionic strength affect my ELISA results?
A2: Ionic strength, primarily determined by the salt concentration in your buffers, can have a notable impact on the antibody-antigen reaction. In some competitive ELISAs, a lower ionic strength (around 0.025 M) has been shown to be beneficial. Conversely, for some assays, the addition of up to 0.6 M NaCl has been reported to have a favorable effect on coating. The effect of ionic strength can be assay-dependent, and therefore, it should be optimized.
Q3: What are common buffers used for coating in ELISAs?
A3: Commonly used coating buffers include 50 mM carbonate buffer (pH 9.6) and phosphate-buffered saline (PBS) at a pH of 7.2-7.4. The choice of coating buffer can influence the efficiency of antigen or antibody binding to the plate.
Q4: Can I use the same buffer for all steps in my ELISA?
A4: While some components may be shared, it is generally recommended to use optimized buffers for each step of the ELISA (coating, blocking, washing, and sample/antibody dilution). Each step has different requirements for pH and ionic strength to ensure optimal performance.
Quantitative Data Summary
The following tables summarize the impact of pH on a Tetranor-PGDM competitive EIA.
Table 1: Effect of Assay Buffer pH on IC50 Value for Tetranor-PGDM EIA
| pH of Assay Buffer | IC50 (ng/mL) |
| 5.0 | 8.6 |
| 6.0 | 6.6 |
| 6.5 | 5.5 |
| 7.0 | 5.6 |
| 7.5 | 4.8 |
| 8.0 | 5.2 |
| 9.0 | 4.8 |
IC50 represents the concentration of Tetranor-PGDM that causes 50% inhibition of the maximal signal.
Experimental Protocols
Protocol 1: Determination of Optimal pH for the Assay Buffer
-
Prepare a series of assay buffers with pH values ranging from 6.0 to 9.0 in 0.5 unit increments. Use a consistent buffer system (e.g., phosphate buffer) and maintain a constant ionic strength.
-
Coat a 96-well plate with the appropriate capture antibody or antigen, as per your standard protocol.
-
Block the plate to prevent non-specific binding.
-
Prepare a standard curve of this compound in each of the prepared assay buffers.
-
Add the standards and controls to the plate in replicates.
-
Add the detection antibody (and enzyme conjugate, if applicable) diluted in the corresponding pH-adjusted assay buffer.
-
Incubate as required by your protocol.
-
Wash the plate with a washing buffer of a constant pH and ionic strength.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Analyze the data to determine the IC50 for each pH value. The optimal pH will be the one that provides the lowest IC50 value, indicating the highest assay sensitivity.
Protocol 2: Determination of Optimal Ionic Strength for the Assay Buffer
-
Prepare assay buffers with a constant, optimal pH (determined from Protocol 1) and varying ionic strengths. This can be achieved by preparing buffers with different concentrations of NaCl (e.g., 0 M, 0.05 M, 0.1 M, 0.15 M, 0.2 M, and 0.4 M).
-
Follow steps 2-10 from the pH optimization protocol, using the buffers with varying ionic strengths for diluting the standards, controls, and detection antibody.
-
Analyze the data to determine the IC50 for each ionic strength. The optimal ionic strength will be the one that results in the lowest IC50 value.
Visualizations
Caption: Workflow for optimizing pH and ionic strength in ELISA.
Caption: Troubleshooting logic for common ELISA issues.
Tetranor-PGDM lactone stability during long-term sample storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tetranor-PGDM lactone during long-term sample storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the ideal long-term storage conditions for samples containing this compound?
For long-term stability, it is strongly recommended to store biological samples, particularly urine, at -80°C immediately after collection.[4] This temperature minimizes enzymatic and chemical degradation of prostaglandin metabolites. If -80°C is not available, storage at -70°C is also a viable option for long-term stability.
Q3: How long can I store my samples at different temperatures?
Based on available data for polar tetranor metabolites, including Tetranor-PGDM, the following storage durations are recommended to minimize degradation:
-
-80°C or -70°C: Stable for at least 3 years.
-
-40°C: Stable for up to 10 years for some related arachidonic acid metabolites.[5]
-
-20°C: Significant degradation (up to 50% reduction) may occur after 5 months.[5]
It is crucial to note that these are estimates, and stability can be matrix-dependent. For critical studies, it is advisable to perform in-house stability testing.
Q4: How many times can I freeze and thaw my samples?
While specific data on the effect of freeze-thaw cycles on this compound is limited, it is a general best practice to minimize the number of cycles. For other urinary eicosanoids, multiple freeze-thaw cycles have been shown to affect their stability, with some metabolites showing an increase in concentration, possibly due to oxidative stress.[5][6] If multiple analyses from the same sample are anticipated, it is recommended to aliquot the sample into smaller volumes before the initial freezing.
Q5: Should I use any preservatives or antioxidants during sample collection?
The use of preservatives is not a standard recommendation for the analysis of this compound in urine. However, for some other unstable eicosanoids, the addition of antioxidants like butylated hydroxytoluene (BHT) to organic solvents during extraction can prevent auto-oxidation. Given that repeated freeze-thaw cycles can increase oxidative stress, for studies where this is a concern, the use of an antioxidant could be considered, but its compatibility with the intended analytical method must be verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected this compound concentrations in stored samples. | Sample degradation due to improper storage temperature. | Ensure samples are stored at -80°C immediately after collection. For samples stored at higher temperatures, consider the possibility of degradation and interpret the data with caution. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use volumes before the initial freezing to avoid repeated freeze-thaw cycles. | |
| Prolonged storage at -20°C. | If long-term storage is necessary, use a -80°C freezer. Data from samples stored at -20°C for extended periods may not be reliable. | |
| High variability in results from the same sample analyzed at different times. | Inconsistent thawing procedures. | Thaw samples consistently, for example, on ice, to minimize degradation during the thawing process. Avoid thawing at room temperature for extended periods. |
| Degradation of the analyte between analyses. | Minimize the time the sample is thawed before analysis. Once thawed, keep the sample on ice. | |
| Interference in the analytical assay. | Improper sample preparation. | Utilize a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample and remove interfering substances. |
| Patient medication. | Inquire about and document any anti-inflammatory medications (e.g., aspirin, indomethacin) taken by the subject, as these can suppress prostaglandin production.[7][8] |
Data Presentation
Table 1: Summary of Long-Term Stability of Tetranor-PGDM in Urine
| Storage Temperature | Duration | Stability | Source |
| -20°C | 5 months | ~50% reduction | Cipollone et al. (2024)[5] |
| -70°C | 3 years | Stable | Cipollone et al. (2024)[5] |
| -80°C | General Recommendation | Recommended for long-term storage | Multiple Sources[4] |
Note: Data is for "polar tetranors" which includes Tetranor-PGDM. The stability of the lactone form is expected to be similar.
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
-
Patient Preparation: If possible, patients should abstain from non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and indomethacin for at least 48 hours prior to urine collection, as these medications can inhibit prostaglandin synthesis.[7][8]
-
Collection: Collect a mid-stream urine sample in a sterile, polypropylene container. For 24-hour collections, keep the collection vessel refrigerated during the collection period.[8]
-
Aliquoting: Immediately after collection, mix the urine sample well and aliquot into smaller, single-use polypropylene tubes. This is critical to avoid multiple freeze-thaw cycles.
-
Freezing: Immediately freeze the aliquots at -80°C.
-
Shipping: If samples need to be shipped, they should be transported on dry ice to maintain the frozen state.
Protocol 2: Sample Preparation for Analysis (General Guideline)
-
Thawing: Thaw the urine aliquot on ice.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard, such as Tetranor-PGDM-d6 lactone, to the urine sample to correct for extraction losses and matrix effects.
-
Acidification: Acidify the urine sample to a pH of ~3-4 with a suitable acid (e.g., formic acid). This step is important for efficient extraction of prostaglandins.
-
Solid-Phase Extraction (SPE): a. Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by acidified water. b. Load the acidified urine sample onto the conditioned SPE cartridge. c. Wash the cartridge with a low percentage of organic solvent in acidified water to remove polar interferences. d. Elute the this compound with an organic solvent such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase used for the analytical method (e.g., LC-MS/MS).
Mandatory Visualization
Caption: PGD2 Biosynthesis and Metabolism Pathway.
Caption: Recommended Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 4. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interscienceinstitute.com [interscienceinstitute.com]
- 8. tdlpathology.com [tdlpathology.com]
Effects of freeze-thaw cycles on Tetranor-PGDM lactone stability.
This technical support center provides guidance on the stability of Tetranor-PGDM lactone, particularly concerning the effects of freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound at -80°C.[1] Technical data sheets for similar prostaglandin metabolites also specify storage at -80°C to ensure stability for at least six months.
Q2: How many freeze-thaw cycles can this compound withstand without degradation?
While specific data for this compound is limited, a study on the quantitative metabolic profiling of 32 urinary eicosanoids, including other tetranor prostaglandins, found that all tested analytes were stable for at least three freeze-thaw cycles.[2][3] However, it is crucial to note that the stability of urinary metabolites can be variable. For instance, some polar tetranor prostaglandins have shown a 50% reduction in concentration after five months of storage at -20°C. Therefore, minimizing the number of freeze-thaw cycles is a critical best practice. For sensitive analyses, it is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing.
Q3: Are there any additives that can enhance the stability of this compound in biological samples like urine?
Yes, the use of antioxidants can be beneficial. For the analysis of eicosanoids in urine, collecting samples in containers with antioxidants such as ascorbic acid can help prevent the oxidation of labile metabolites.[4] One study on other urinary eicosanoids demonstrated that the addition of the antioxidant 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) prevented degradation during multiple freeze-thaw cycles.[5][6][7]
Q4: What are the potential degradation pathways for this compound?
Prostaglandins, in general, can undergo several degradation pathways, including oxidation and dehydration.[8][9][10][11][12] For Tetranor-PGDM, a potential degradation pathway is the dehydration of the β-hydroxyketone structure to form tetranor-PGJM. It is also important to consider that the stability of prostaglandins can be pH-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from stored samples. | Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use vials before the initial freezing to minimize the number of freeze-thaw cycles. Validate the stability of your samples for the expected number of freeze-thaw cycles by performing a stability study (see Experimental Protocols section). |
| Improper storage temperature. | Ensure samples are consistently stored at -80°C for long-term storage. Avoid storage at -20°C, as some related compounds have shown significant degradation at this temperature. | |
| Oxidative degradation. | When collecting new samples, especially urine, consider adding an antioxidant to the collection container. For existing samples, minimize exposure to air and light during handling. | |
| High variability in quantification results between aliquots of the same sample. | Incomplete thawing and mixing of the sample. | Ensure the entire sample is completely thawed and gently vortexed to ensure homogeneity before taking an aliquot for analysis. |
| Sample degradation during processing. | Keep samples on ice whenever possible during the experimental workflow to minimize degradation.[1] | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Review the potential degradation pathways of prostaglandins. Consider the possibility of dehydration to tetranor-PGJM or other oxidative products. Mass spectrometry can be used to identify these unknown peaks. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the percentage degradation of this compound over a defined number of freeze-thaw cycles. However, a study on a panel of 32 urinary eicosanoids provides a strong indication of stability for related compounds.
| Compound Class | Number of Freeze-Thaw Cycles | Stability Outcome | Reference |
| Urinary Eicosanoids (including tetranor prostaglandins) | At least 3 | All analytes were stable. | [2][3] |
| Polar Tetranor Prostaglandins | 5 months at -20°C (long-term storage, not freeze-thaw cycles) | 50% reduction in concentration. |
Experimental Protocols
Protocol for Validating Freeze-Thaw Stability of this compound in a Specific Matrix (e.g., Urine)
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
1. Sample Preparation:
-
Obtain a pooled sample of the matrix (e.g., human urine) that is free of the analyte or has a known low background concentration.
-
Spike the pooled matrix with a known concentration of this compound standard. This concentration should be relevant to the expected concentrations in your study samples.
-
Prepare a sufficient number of aliquots (e.g., 1 mL) in single-use cryovials to account for all planned freeze-thaw cycles and time points.
2. Experimental Design:
-
T0 (Baseline): Immediately after spiking, analyze a set of aliquots (n=3-5) to establish the initial concentration.
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
For each freeze-thaw cycle, remove a set of aliquots (n=3-5) from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, gently vortex the samples.
-
Analyze the samples.
-
Return the remaining designated aliquots to the -80°C freezer for the next cycle.
-
Repeat for a predetermined number of cycles (e.g., 1, 3, 5, and 10 cycles).
-
3. Analytical Method:
-
Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.
-
Include a deuterated internal standard of this compound to account for any variability in sample extraction and analysis.
4. Data Analysis:
-
Calculate the mean concentration and standard deviation for each set of aliquots at each freeze-thaw cycle.
-
Express the stability at each cycle as a percentage of the T0 (baseline) concentration.
-
The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.
Visualizations
Caption: Workflow for assessing this compound freeze-thaw stability.
Caption: Potential chemical transformations of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitative metabolic profiling of urinary eicosanoids for clinical phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative metabolic profiling of urinary eicosanoids for clinical phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays [ricerca.unich.it]
- 6. researchgate.net [researchgate.net]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin Degradation | Semantic Scholar [semanticscholar.org]
- 9. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Patterns of prostaglandin synthesis and degradation in isolated superficial and proliferative colonic epithelial cells compared to residual colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Urinary Tetranor-PGDM Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of urinary Tetranor-PGDM lactone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of urinary this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components in the sample matrix. In urinary analysis, these interfering components can include salts, urea, and other endogenous metabolites. These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound. This variability can compromise the accuracy, reproducibility, and sensitivity of the analytical method.[1][2][3]
Q2: What are the common strategies to minimize matrix effects in urine samples?
A2: Several strategies can be employed to minimize matrix effects in urinary analysis:
-
Sample Dilution: This is a straightforward approach to reduce the concentration of interfering matrix components.[4][5][6] However, excessive dilution can lower the analyte concentration below the limit of detection of the assay.[5]
-
Sample Preparation/Cleanup: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective in removing interfering substances from the urine matrix before analysis.[7][8][9][10][11]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard, such as this compound-d6, can be used to compensate for matrix effects as it behaves similarly to the analyte during sample preparation and ionization.[2][8][12]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[1][4][13]
Troubleshooting Guide
Issue 1: Poor recovery of this compound after Solid-Phase Extraction (SPE).
| Possible Cause | Troubleshooting Step |
| Inappropriate SPE cartridge | Ensure the SPE cartridge chemistry is suitable for this compound. Hydrophilic-Lipophilic Balanced (HLB) and C18 cartridges are commonly used.[7][14][15] |
| Improper cartridge conditioning or equilibration | Follow the manufacturer's protocol for cartridge conditioning and equilibration to ensure proper activation of the stationary phase. A typical procedure involves washing with methanol followed by water.[16] |
| Incorrect sample pH | The pH of the urine sample can affect the retention of this compound on the SPE sorbent. Acidifying the sample is a common practice.[16] |
| Inefficient elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Optimization of the elution solvent composition and volume is crucial. Acetonitrile is often used for elution.[16] |
Issue 2: High variability in quantitative results between samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent matrix effects | Urine composition can vary significantly between individuals and even within the same individual over time.[5][17] Implement a robust sample preparation method like SPE to minimize these variations.[7][18] |
| Lack of an appropriate internal standard | Use a stable isotope-labeled internal standard (e.g., this compound-d6) to compensate for variations in matrix effects and sample processing.[2][8][12] |
| Sample dilution inconsistencies | If using dilution, ensure precise and consistent dilution factors across all samples. |
Issue 3: Ion suppression observed in the LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Co-elution of matrix components | Optimize the chromatographic gradient to better separate this compound from interfering compounds. |
| Insufficient sample cleanup | Improve the sample preparation method. Consider a multi-step cleanup, such as combining LLE with SPE, or using a more selective SPE sorbent. |
| High salt concentration | Implement a desalting step in your sample preparation protocol or use a diversion valve on the LC system to divert the early eluting salts away from the mass spectrometer. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urinary this compound
This protocol is a general guideline based on commonly used methods.[7][15][16] Optimization may be required for specific applications.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Acidify the urine sample (e.g., to pH 3-4 with formic or acetic acid).
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d6).[12]
-
-
SPE Cartridge Conditioning:
-
Condition a hydrophilic-lipophilic balanced (HLB) or C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
A second wash with a non-polar solvent like hexane can be performed to remove non-polar interferences.[16]
-
-
Elution:
-
Elute the this compound with an appropriate volume (e.g., 1 mL) of a strong organic solvent such as acetonitrile or methanol.[16]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Sample Dilution ("Dilute-and-Shoot")
This is a simpler but potentially less effective method for reducing matrix effects.[6]
-
Sample Preparation:
-
Thaw and centrifuge the urine sample as described in the SPE protocol.
-
Add the internal standard.
-
-
Dilution:
-
Analysis:
-
Directly inject the diluted sample into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Different SPE Cartridges in Urinary Eicosanoid Analysis. [15]
| Analyte | Strata-X (%) | Oasis PRiME HLB (%) | Monospin C18 (%) |
| tetranor-PGEM | 75.9 ± 38.5 | 76.3 ± 43.7 | 106.0 ± 7.9 |
| tetranor-PGDM | 84.7 ± 47.5 | 76.3 ± 20.7 | 94.6 ± 28.4 |
| 6-keto-PGF1α | 93.8 ± 4.5 | 91.5 ± 5.7 | - |
Table 2: Impact of Dilution on Analyte Recovery in Urine. [5]
| Dilution Factor | IL-6 Recovery (%) | IL-8 Recovery (%) | MCP-1 Recovery (%) |
| Neat | 10 | 5 | 20 |
| 1:2 | 50 | 40 | 60 |
| 1:10 | 90 | 85 | 95 |
| 1:20 | 95 | 90 | 100 |
Note: This table illustrates the general principle of improved recovery with dilution for protein analytes, which is also applicable to small molecules like this compound.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of Urinary Samples.
Caption: Workflow for "Dilute-and-Shoot" Analysis of Urinary Samples.
Caption: Troubleshooting Logic for Inaccurate this compound Results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of matrix effects in the analysis of urinary F2-isoprostanes using novel multidimensional solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming the effects of matrix interference in the measurement of urine protein analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address antibody cross-reactivity in Tetranor-PGDM lactone assays.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to antibody cross-reactivity in Tetranor-PGDM lactone assays.
Frequently Asked Questions (FAQs)
Q1: What is Tetranor-PGDM and why is it measured?
A1: Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of Prostaglandin D2 (PGD2).[1][2] PGD2 is an unstable lipid mediator involved in various physiological and pathological processes, including allergic reactions and inflammation.[3] Measuring Tetranor-PGDM in urine provides a stable and reliable index of systemic PGD2 production.[1][2]
Q2: What is this compound?
A2: this compound is a closed-ring form of Tetranor-PGDM.[3] The formation of the lactone in biological samples is a consideration for assay design.
Q3: My assay kit measures Tetranor-PGJM. What is the difference between Tetranor-PGDM and Tetranor-PGJM?
A3: Some enzyme-linked immunosorbent assay (ELISA) kits for Tetranor-PGDM involve a chemical derivatization step that converts Tetranor-PGDM to a more stable derivative, Tetranor-PGJM (tetranor-prostaglandin J metabolite).[4][5] This is done to ensure accurate quantification.[4] The antibody provided in such kits is designed to recognize this derivatized form.[6]
Q4: What are the typical sample types for this compound assays?
A4: The most common sample type is urine.[4][5] Plasma can also be used, but PGD2 metabolites are cleared rapidly from the circulation.[7][8]
Troubleshooting Guide
Issue 1: High background or non-specific binding in my ELISA.
-
Possible Cause: Insufficient blocking of the plate.
-
Solution: Ensure that the blocking buffer is fresh and that the incubation time and temperature are optimal as per the manufacturer's protocol.
-
-
Possible Cause: Contaminated reagents or water.
-
Solution: Use ultrapure water for all reagent and buffer preparations.[4] Ensure all buffers are filtered and stored correctly.
-
-
Possible Cause: Improper plate washing.
-
Solution: Increase the number of wash steps or the soaking time between washes. Ensure that the wash buffer completely fills each well and is thoroughly aspirated.
-
Issue 2: My results are inconsistent between sample dilutions.
-
Possible Cause: Matrix effects from components in the sample.
-
Possible Cause: Improper sample handling and storage.
-
Solution: Samples should be assayed immediately after collection or stored at -80°C.[4] Avoid repeated freeze-thaw cycles.
-
Issue 3: I suspect cross-reactivity with other prostaglandin metabolites.
-
Possible Cause: The antibody may have some degree of cross-reactivity with structurally similar molecules.
-
Solution: Review the cross-reactivity data provided by the assay manufacturer.[5] If you suspect cross-reactivity with a specific metabolite not listed, you may need to perform your own validation experiments. This can be done by spiking known concentrations of the potentially cross-reacting metabolite into your sample matrix and observing the effect on your assay results.
-
Antibody Cross-Reactivity Data
The following table summarizes the cross-reactivity of a commercially available Tetranor-PGDM ELISA kit with other related prostaglandin metabolites.
| Compound | Cross-Reactivity (%) |
| Tetranor-PGDM | 100 |
| Tetranor-PGJM | 100 |
| Tetranor-PGAM | 2.08 |
| Tetranor-PGEM | 0.03 |
| Tetranor-PGFM | <0.01 |
| Prostaglandin A2 | <0.01 |
| Prostaglandin D2 | <0.01 |
| 13,14-dihydro-15-keto Prostaglandin D2 | <0.01 |
| Prostaglandin E2 | <0.01 |
| 13,14-dihydro-15-keto Prostaglandin E2 | <0.01 |
| Prostaglandin F2α | <0.01 |
| 13,14-dihydro-15-keto Prostaglandin F2α | <0.01 |
| Prostaglandin J2 | <0.01 |
Data sourced from a commercial ELISA kit datasheet.[5]
Experimental Protocols & Visualizations
Prostaglandin D2 Metabolism and Tetranor-PGDM Formation
The following diagram illustrates the metabolic pathway from PGD2 to its urinary metabolite, Tetranor-PGDM.
References
- 1. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. WO2011159735A2 - Tetranor-pgdm/pgjm specific immunogens, antibodies, tracers, assay kits and methods for making same - Google Patents [patents.google.com]
- 7. Species differences in circulating prostaglandin metabolites. Relevance for the assay of prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetranor-PGDM Lactone ELISA Kits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetranor-PGDM lactone ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound ELISA kit?
This kit is a competitive enzyme-linked immunosorbent assay (ELISA). The basis of the assay is the competition between unlabeled Tetranor-PGDM in the sample and a fixed amount of enzyme-labeled Tetranor-PGDM (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of Tetranor-PGDM in the sample. The enzymatic activity of the bound tracer is then measured using a substrate that produces a colored product, and the intensity of the color is read on a plate reader.
Q2: Why is a derivatization step required for samples and standards?
Tetranor-PGDM is unstable and can exist in equilibrium with its lactone form. To ensure accurate and reproducible quantification, a derivatization step is necessary to convert all Tetranor-PGDM and its related forms in the samples and standards into a single, stable derivative, Tetranor-PGJM.[1][2] This process typically involves heating the samples and standards.[1] It is a critical step for the accuracy of the assay.
Q3: What are the expected values for Tetranor-PGDM in urine samples?
Normal levels of Tetranor-PGDM can vary between species. For instance, in healthy humans, the level is approximately 1.5 ng/mg of creatinine, while in mice, it is around 8.1 ng/mg of creatinine.[2][3] It is important to note that these values can be significantly elevated in certain disease states.
Q4: Do I need to purify my urine samples before running the assay?
Yes, it is highly recommended to purify urine samples, for instance, by using solid-phase extraction (SPE). Components in urine can interfere with the assay, leading to inaccurate results, such as a significant underestimation of Tetranor-PGDM concentrations.[4] One study noted that without SPE, the recovery of Tetranor-PGDM was less than 30.2%, whereas with SPE, recovery improved to acceptable levels (82.3% to 113.5%).[4]
Troubleshooting Guide
High Background
Problem: The absorbance values of the blank and/or non-specific binding (NSB) wells are excessively high.
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Prepare fresh wash and assay buffers using high-purity water. Ensure all reagents are stored correctly and are not expired.[5] |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash.[6][7] |
| Cross-Contamination | Use fresh pipette tips for each standard, sample, and reagent. Avoid splashing between wells.[8] |
| Improper Plate Sealing | Use a new plate sealer for each incubation step to prevent well-to-well contamination and evaporation.[5] |
Low Signal or No Signal
Problem: The absorbance values across the entire plate, including the maximum binding (B0) wells, are very low.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all dilution calculations and ensure that all reagents were added in the correct order as per the protocol.[5][9] |
| Degraded Reagents | Ensure that all kit components have been stored at the recommended temperatures and are not past their expiration date.[5][10] |
| Incomplete Derivatization | Verify that the derivatization of standards and samples was performed correctly, including the specified temperature and incubation time.[1] |
| Pipetting Errors | Calibrate pipettes regularly and ensure proper pipetting technique to deliver accurate volumes.[8] |
Poor Standard Curve
Problem: The standard curve has a low R-squared value, poor linearity, or an unexpected shape.
| Possible Cause | Recommended Solution |
| Inaccurate Standard Dilutions | Prepare fresh serial dilutions of the standard, ensuring thorough mixing at each step. Do not store diluted standards for extended periods.[1][8] |
| Degraded Standard | Use a fresh vial of the standard. Ensure proper storage of the stock standard.[8] |
| Errors in Data Analysis | Use the appropriate curve-fitting model for a competitive ELISA (e.g., four-parameter logistic fit). |
| Pipetting Inaccuracy | Ensure precise and consistent pipetting when preparing the standard curve.[8] |
High Coefficient of Variation (%CV) Between Replicates
Problem: There is significant variability between duplicate or triplicate wells for standards or samples.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure uniform pipetting technique and volume for all replicate wells.[7] |
| Inadequate Plate Washing | Ensure uniform and thorough washing of all wells. Automated plate washers should be properly maintained and calibrated.[7] |
| "Edge Effect" | Avoid stacking plates during incubation. Ensure even temperature distribution by placing the plate in the center of the incubator.[11] |
| Particulates in Samples | Centrifuge samples to remove any particulate matter before adding them to the wells. |
Quantitative Data Summary
Table 1: Performance Characteristics of a Monoclonal Antibody-Based Tetranor-PGDM EIA
| Parameter | Value | Reference |
| IC50 | 1.79 ng/mL | [4] |
| Limit of Detection (LOD) | 0.0498 ng/mL | [4] |
| Range of Quantitation (ROQ) | 0.252 to 20.2 ng/mL | [4] |
| Intra-assay Variation (%CV) | 3.9% - 6.0% | [4] |
| Inter-assay Variation (%CV) | 5.7% - 10.4% | [4] |
Table 2: Cross-Reactivity Profile of a Tetranor-PGDM ELISA Kit
| Compound | Cross-Reactivity (%) | Reference |
| tetranor-PGDM | 100% | [2] |
| tetranor-PGJM | 100% | [2] |
| tetranor-PGAM | 2.08% | [2] |
| tetranor-PGEM | 0.03% | [2] |
| tetranor-PGFM | <0.01% | [2] |
| Prostaglandin D2 | <0.01% | [2] |
Experimental Protocols
Sample and Standard Derivatization
-
Aliquot 1 mL of each urine sample into a clean microcentrifuge tube.
-
Prepare the bulk standard by diluting the provided Tetranor-PGDM standard with ultrapure water to a concentration of 100 ng/mL.
-
Incubate both the sample and standard tubes at 60°C for 18 hours (overnight).[1]
-
After incubation, centrifuge the tubes to pellet any precipitates.
-
Allow the derivatized samples and standard to cool to room temperature before use in the assay. The derivatized standard is stable for up to two weeks at 4°C.[1]
Standard ELISA Protocol (Competitive Assay)
-
Prepare all reagents, including wash buffer, assay buffer, and derivatized standards and samples, and allow them to reach room temperature.
-
Add assay buffer to the appropriate wells of the antibody-coated microplate.
-
Add the serially diluted derivatized standards and prepared samples to their respective wells.
-
Add the enzyme-labeled Tetranor-PGDM (tracer) to all wells except the blank.
-
Add the specific antibody to all wells except the blank and non-specific binding (NSB) wells.
-
Seal the plate and incubate for the time and temperature specified in the kit manual (typically overnight at 4°C).
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time, protected from light, to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well on a microplate reader at the specified wavelength (e.g., 405-420 nm).[1]
Visualizations
Caption: Experimental workflow for the this compound competitive ELISA.
Caption: Logical troubleshooting flow for common Tetranor-PGDM ELISA issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 11. bosterbio.com [bosterbio.com]
Calibration curve issues in Tetranor-PGDM lactone quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Tetranor-PGDM lactone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the quantification of this compound using analytical methods such as LC-MS/MS and EIA.
Question 1: Why is my calibration curve showing poor linearity (r² < 0.99)?
Answer:
Poor linearity in your calibration curve can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a primary cause of non-linear curves.
-
Troubleshooting: Carefully re-prepare your calibration standards, ensuring precise pipetting and thorough mixing at each dilution step. Use calibrated pipettes and fresh, high-purity solvents.
-
-
Matrix Effects: Components in your biological sample (e.g., urine, plasma) can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[1]
-
Troubleshooting:
-
Sample Dilution: Diluting your sample can mitigate matrix effects.
-
Solid-Phase Extraction (SPE): Implement an SPE cleanup step to remove interfering components from the sample matrix before analysis.[2]
-
Internal Standard: Use a stable isotope-labeled internal standard, such as this compound-d6, to normalize for variations in signal intensity caused by matrix effects.[3]
-
-
-
Detector Saturation: At high concentrations, the detector of the mass spectrometer can become saturated, leading to a plateau in the signal response and a non-linear curve.
-
Troubleshooting: Extend the upper range of your calibration curve with higher concentration standards to identify the point of saturation. If necessary, narrow the concentration range of your curve to the linear portion or dilute samples that fall in the saturation range.
-
-
Improper Integration of Chromatographic Peaks: Inconsistent or incorrect peak integration will lead to variability in the data used to construct the calibration curve.
-
Troubleshooting: Manually review the peak integration for each standard. Adjust integration parameters to ensure consistent and accurate peak area determination.
-
Question 2: I'm observing high variability between replicate injections of the same standard. What could be the cause?
Answer:
High variability, often indicated by a high coefficient of variation (%CV), points to issues with the analytical system's precision. Consider the following:
-
LC System Issues:
-
Pump Performance: Inconsistent solvent delivery from the LC pumps can cause fluctuations in retention time and peak area. Ensure the pumps are properly primed and that there are no leaks.
-
Injector Problems: A faulty autosampler injector can introduce variable sample volumes. Check the injector for any signs of blockage or wear.
-
-
Sample Stability: Although Tetranor-PGDM is generally stable, repeated freeze-thaw cycles or prolonged exposure to room temperature could potentially lead to degradation.[4][5]
-
Troubleshooting: Prepare fresh aliquots of standards and quality control (QC) samples to minimize freeze-thaw cycles. Keep samples at 4°C during the analytical run.
-
-
Mass Spectrometer Instability: Fluctuations in the mass spectrometer's source conditions or detector voltage can lead to inconsistent signal intensity.
-
Troubleshooting: Allow the mass spectrometer to stabilize for an adequate amount of time before starting the analysis. Monitor system suitability by injecting a standard at the beginning of the run to ensure performance.
-
Question 3: My calculated concentrations for my quality control (QC) samples are outside the acceptable range of ±15% of the nominal value. Why is this happening?
Answer:
Inaccurate QC sample results suggest a systematic error or bias in the assay.
-
Calibration Curve Inaccuracy: If the calibration curve itself is flawed, the calculated concentrations of QCs and unknown samples will be incorrect.
-
Troubleshooting: Re-evaluate the preparation of your calibration standards. Ensure the correct weighting is applied to your regression model (e.g., 1/x or 1/x²).
-
-
QC Sample Preparation Errors: Similar to the calibration standards, errors in the preparation of QC samples will lead to inaccurate results.
-
Troubleshooting: Prepare a fresh batch of QC samples, paying close attention to pipetting and dilution accuracy.
-
-
Matrix Differences: If the matrix used for the calibration standards is different from the matrix of the QC samples (and your study samples), this can introduce a bias.
-
Troubleshooting: Whenever possible, prepare your calibration standards and QC samples in the same biological matrix as your study samples. If an analyte-free matrix is not available, surrogate matrices or standard addition methods may be necessary.[4]
-
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Urine
This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation.
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify 0.5 mL of urine to pH 3.0 with formic acid.
-
Add an internal standard (e.g., this compound-d6) to all samples, standards, and QCs.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the this compound with an organic solvent such as ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Calibration Standard and QC Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).
-
Perform serial dilutions to create a series of working standards with concentrations spanning the desired analytical range (e.g., 0.2 - 40 ng/mL).[4][5]
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 1.7 µm particle size).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantitative Data Summary
The following tables provide examples of expected quantitative data for a validated this compound assay.
Table 1: Example Calibration Curve Data
| Standard Level | Nominal Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.2 | 0.015 |
| 2 | 0.5 | 0.038 |
| 3 | 1.0 | 0.075 |
| 4 | 5.0 | 0.378 |
| 5 | 10.0 | 0.752 |
| 6 | 20.0 | 1.510 |
| 7 | 40.0 | 3.005 |
Table 2: Example Inter-Assay Precision and Accuracy Data
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| Low | 0.6 | 0.58 | -3.3% | 6.5% |
| Medium | 8.0 | 8.24 | +3.0% | 4.2% |
| High | 32.0 | 30.88 | -3.5% | 3.8% |
Acceptance criteria are typically within ±15% for both accuracy and precision (±20% for the Lower Limit of Quantification).[4][5]
Visualizations
Signaling Pathway
Caption: Biosynthesis and metabolism of Prostaglandin D2 to Tetranor-PGDM.
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Troubleshooting Logic
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PGD2 Biomarkers: Tetranor-PGDM Lactone vs. 11β-PGF2α
For researchers, scientists, and drug development professionals, the accurate measurement of Prostaglandin D2 (PGD2) is crucial for understanding its role in various physiological and pathological processes, including allergic reactions and mast cell activation disorders. Due to the instability of PGD2 itself, its metabolites serve as reliable biomarkers. This guide provides a comprehensive comparison of two key PGD2 metabolites: Tetranor-PGDM lactone and 11β-PGF2α.
This document outlines the relative performance of these biomarkers, supported by experimental data, and provides detailed methodologies for their analysis.
At a Glance: Key Differences
| Feature | This compound | 11β-PGF2α |
| Abundance in Urine | High. It is considered the major urinary metabolite of PGD2 in humans.[1][2][3] | Lower than Tetranor-PGDM.[1][2] |
| Primary Location | Major urinary metabolite.[1][2][3][4] | Primary plasma metabolite.[5][6] |
| Biological Activity | Generally considered a stable, inactive metabolite. | Retains potent biological activity, equipotent to PGF2α in some actions.[5][6][7] |
| Clinical Significance | A sensitive indicator of systemic PGD2 production and mast cell activation.[8][9][10] | An established biomarker for mast cell activation, particularly in allergic responses.[11][12] |
| Analytical Methods | ELISA, LC-MS/MS.[13][14] | ELISA, GC-MS, LC-MS/MS.[15][16][17] |
| Mouse Studies | The only detectable endogenous PGD2 metabolite in mouse urine.[1][2][3] | May not be detectable in mouse urine.[5] |
Quantitative Data Summary
The following table summarizes the typical concentrations of Tetranor-PGDM and 11β-PGF2α found in human urine and plasma, providing a quantitative basis for their comparison as biomarkers.
| Analyte | Matrix | Healthy Volunteer Levels | Levels in Pathological Conditions | Analytical Method | Reference |
| Tetranor-PGDM | Urine | 11.5 ± 1.7 ng/mg Cr | Systemic Mastocytosis: 37.2 ± 2.1 ng/mg Cr | Enzyme Immunoassay (EIA) | [10] |
| Urine | 0.3 - 2.5 ng/mg creatinine | - | - | [18] | |
| 11β-PGF2α | Plasma | 6 pg/mL | Systemic Mastocytosis: up to 490 ng/mL | Mass Spectrometry | [5][6][19] |
| Urine | ~11 ng/mmol creatinine (~400 ng/24 hr) | Allergen-induced bronchoconstriction: ~3-fold increase | ELISA | [5][6] | |
| 2,3-dinor-11β-PGF2α | Urine | < 1820 pg/mg creatinine | Elevated in Systemic Mastocytosis | LC-MS/MS | [17] |
Metabolic Pathways and Signaling
Prostaglandin D2 is a product of the cyclooxygenase (COX) pathway and is synthesized from arachidonic acid. Once produced, PGD2 is rapidly metabolized into several products, including 11β-PGF2α and the precursor to this compound.
PGD2 Metabolism
Caption: Metabolic pathway of PGD2 to its key urinary metabolites.
PGD2 Signaling
PGD2 exerts its biological effects by binding to two G-protein coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors. These receptors are expressed on various immune cells and are involved in modulating allergic and inflammatory responses.
Caption: Simplified PGD2 signaling pathways through DP1 and DP2 receptors.
Experimental Protocols
Accurate quantification of this compound and 11β-PGF2α is paramount. Below are generalized experimental workflows for common analytical methods. For specific applications, it is essential to consult the detailed protocols provided with commercial assay kits or in peer-reviewed publications.
Urinary Tetranor-PGDM Measurement by ELISA
Caption: General workflow for urinary Tetranor-PGDM measurement by ELISA.
Detailed Methodologies:
-
Sample Preparation: Patient should abstain from aspirin, indomethacin, or other anti-inflammatory medications for at least 48 hours prior to urine collection.[13] For some assays, a 24-hour urine collection is recommended.[13] The collected urine should be refrigerated during collection, mixed well, and then an aliquot should be frozen immediately.[13]
-
Solid Phase Extraction (SPE): For increased accuracy and to remove interfering substances, SPE can be employed. A common procedure involves diluting the urine sample with acidified water, applying it to a pre-conditioned C18 SPE cartridge, washing with water and a non-polar solvent like hexane, and finally eluting the analyte with a solvent mixture such as ethyl acetate containing 1% methanol.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial competitive ELISA kits are widely available.[5][6][13] The principle involves the competition between the Tetranor-PGDM in the sample and a fixed amount of enzyme-labeled Tetranor-PGDM for a limited number of binding sites on a specific antibody coated on the microplate. After incubation and washing steps, a substrate is added, and the resulting color intensity is inversely proportional to the concentration of Tetranor-PGDM in the sample. A standard curve is generated using known concentrations of the analyte to quantify the results.[20]
Urinary 11β-PGF2α Measurement by GC-MS/LC-MS/MS
For a more specific and sensitive quantification, mass spectrometry-based methods are the gold standard.
Caption: General workflow for 11β-PGF2α measurement by mass spectrometry.
Detailed Methodologies:
-
Internal Standard: To account for sample loss during preparation and for variations in instrument response, a stable isotope-labeled internal standard, such as [2H4]PGF2α, is added to the sample at the beginning of the procedure.[16]
-
Extraction: Similar to the ELISA protocol, SPE using a C18 cartridge is a common method for extracting and concentrating the analyte from the biological matrix.[16]
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is often necessary to increase the volatility and thermal stability of the analyte. A typical derivatization scheme involves converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester, followed by conversion of the hydroxyl groups to trimethylsilyl (TMS) ethers.[16] For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is not always required.
-
Mass Spectrometry Analysis: In GC-Negative Ion Chemical Ionization-MS (GC-NICI-MS), the derivatized sample is introduced into the gas chromatograph for separation, followed by detection using the mass spectrometer in negative ion chemical ionization mode, which provides high sensitivity for electrophilic derivatives.[15][16] LC-MS/MS offers high specificity and sensitivity and is often used for the simultaneous analysis of multiple eicosanoids.[14]
Conclusion: Choosing the Right Biomarker
Both this compound and 11β-PGF2α are valuable biomarkers for assessing PGD2 production. The choice between them depends on the specific research question, the available analytical capabilities, and the biological matrix being studied.
-
This compound is an excellent choice for a non-invasive assessment of systemic, long-term PGD2 production due to its high abundance in urine. Its stability makes it a robust biomarker for large-scale clinical and epidemiological studies, particularly when using high-throughput methods like ELISA.[1][2][3]
-
11β-PGF2α is a key biomarker for studying acute events of mast cell activation and allergic responses, especially when analyzing plasma samples.[5][6][19] Its retained biological activity also makes it a relevant analyte in studies investigating the downstream effects of PGD2 metabolism.[6][7] For the most accurate and sensitive measurements, mass spectrometry-based methods are recommended for 11β-PGF2α.
In many cases, the parallel measurement of both metabolites can provide a more comprehensive picture of PGD2 synthesis and metabolism in vivo. Researchers should carefully consider the advantages and limitations of each biomarker in the context of their specific experimental design.
References
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Improved diagnosis of mastocytosis by measurement of the major urinary metabolite of prostaglandin D2. [scholars.duke.edu]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. 9α,11β-PGF2, a Prostaglandin D2 Metabolite, as a Marker of Mast Cell Activation in Bee Venom-Allergic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interscienceinstitute.com [interscienceinstitute.com]
- 14. researchgate.net [researchgate.net]
- 15. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Prostanoid Metabolites as Biomarkers in Human Disease [mdpi.com]
- 19. Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allergic Inflammation Biomarkers: Tetranor-PGDM vs. Leukotriene E4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of allergy research, the precise measurement of inflammatory mediators is paramount to understanding disease pathogenesis and developing targeted therapies. Among the myriad of biomarkers, urinary metabolites of prostaglandins and leukotrienes have emerged as critical indicators of allergic responses. This guide provides a comprehensive comparison of two key biomarkers: Tetranor-prostaglandin D metabolite (Tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2), and Leukotriene E4 (LTE4), the stable end-product of the cysteinyl leukotriene (CysLT) pathway. While "Tetranor-PGDM lactone" is a chemical form of Tetranor-PGDM, its formation and biological relevance in vivo have not been extensively evaluated; therefore, this guide will focus on the more broadly studied Tetranor-PGDM.
At a Glance: Key Differences and Similarities
| Feature | Tetranor-PGDM | Leukotriene E4 (LTE4) |
| Parent Mediator | Prostaglandin D2 (PGD2) | Cysteinyl Leukotrienes (LTC4, LTD4) |
| Primary Cellular Source | Mast cells, Th2 cells, Dendritic cells | Mast cells, Eosinophils, Basophils, Macrophages |
| Primary Role in Allergy | Biomarker of mast cell activation, particularly in food allergy and aspirin-exacerbated respiratory disease (AERD). PGD2 promotes Th2 cell activation, eosinophil chemotaxis, and bronchoconstriction. | Potent inflammatory mediator in asthma and allergic rhinitis, causing bronchoconstriction, eosinophilia, and airway hyperresponsiveness. |
| Receptor Signaling | PGD2 acts via DP1 and CRTH2 receptors. | Acts via CysLT1, CysLT2, and P2Y12 receptors. |
| Measurement in Biological Samples | Primarily measured in urine via LC-MS/MS or EIA. | Primarily measured in urine via LC-MS/MS or EIA. |
| Clinical Significance | Elevated levels are strongly associated with systemic mastocytosis and food allergies.[1] It is also elevated in aspirin-intolerant asthma.[2] | Elevated levels are a hallmark of asthma, particularly after antigen challenge, and in AERD.[2] |
Signaling Pathways in Allergic Inflammation
The distinct roles of PGD2 (measured as Tetranor-PGDM) and LTE4 in allergic inflammation are dictated by their unique signaling pathways, which can also exhibit significant crosstalk.
Prostaglandin D2 (PGD2) Signaling
PGD2 is produced from arachidonic acid via the cyclooxygenase (COX) pathway and primarily signals through two G-protein coupled receptors: the DP1 receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).
Leukotriene E4 (LTE4) Signaling
LTE4 is the stable end-product of the 5-lipoxygenase (5-LO) pathway. While it has low affinity for the classical cysteinyl leukotriene receptors, CysLT1 and CysLT2, it exerts potent pro-inflammatory effects, in part through the purinergic receptor P2Y12.
Synergistic Action on Th2 Cells
Recent studies have highlighted the synergistic effects of PGD2 and LTE4 on Th2 cells, which are central players in allergic inflammation. Their co-stimulation leads to enhanced cytokine production, cell migration, and survival, suggesting a more potent inflammatory response when both pathways are activated.[3][4][5]
Experimental Data and Measurement
The quantification of Tetranor-PGDM and LTE4 in biological fluids, primarily urine, provides a non-invasive window into the underlying allergic inflammatory processes.
Comparative Urinary Levels in Allergic Conditions
| Condition | Tetranor-PGDM Levels | LTE4 Levels | Reference |
| Healthy Controls | Baseline | Baseline | [2] |
| Food Allergy | Significantly elevated | Not consistently elevated | [1] |
| Aspirin-Exacerbated Respiratory Disease (AERD) | Significantly elevated at baseline and further increased after aspirin challenge | Significantly elevated at baseline and further increased after aspirin challenge | [2] |
| Asthma (Antigen Challenge) | Elevated | Significantly elevated | [6] |
| Allergic Rhinitis | Not significantly different from healthy controls | Within normal range | [1] |
Experimental Protocols
The measurement of Tetranor-PGDM and LTE4 typically involves immunoassay or mass spectrometry techniques.
Experimental Workflow for Urinary Biomarker Analysis
Methodology for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of Tetranor-PGDM and LTE4 due to its high sensitivity and specificity.
-
Sample Preparation: Urine samples are thawed and centrifuged. An internal standard (e.g., deuterated Tetranor-PGDM or LTE4) is added to each sample for accurate quantification.
-
Solid Phase Extraction (SPE): Samples are subjected to SPE to remove interfering substances and concentrate the analytes of interest.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A C18 reversed-phase column is typically used to separate Tetranor-PGDM and LTE4 from other urinary components.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used to specifically detect and quantify the parent and fragment ions of Tetranor-PGDM and LTE4.
-
Data Analysis: The concentration of each analyte is calculated based on the ratio of the peak area of the analyte to that of the internal standard and normalized to urinary creatinine levels to account for variations in urine dilution.
Methodology for Enzyme Immunoassay (EIA)
EIA offers a higher-throughput and more cost-effective alternative to LC-MS/MS, though it may have lower specificity.
-
Sample Preparation: Urine samples are typically purified using SPE to reduce matrix effects.
-
Competitive Binding: The purified sample is added to a microplate pre-coated with antibodies specific for either Tetranor-PGDM or LTE4. A known amount of enzyme-conjugated Tetranor-PGDM or LTE4 is then added. The free analyte in the sample competes with the enzyme-conjugated analyte for binding to the antibody.
-
Washing and Substrate Addition: The plate is washed to remove unbound components. A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Detection: The absorbance of the color product is measured using a microplate reader. The concentration of the analyte in the sample is inversely proportional to the color intensity.
-
Data Analysis: A standard curve is generated using known concentrations of the analyte, and the concentration in the unknown samples is determined by interpolation from this curve. Results are normalized to urinary creatinine.
Conclusion
Both Tetranor-PGDM and Leukotriene E4 are invaluable biomarkers in the study of allergic inflammation. While both are indicative of mast cell activation, their relative levels can help differentiate between different allergic phenotypes. Urinary LTE4 is a well-established biomarker for respiratory allergies like asthma, particularly in response to allergen exposure. In contrast, elevated urinary Tetranor-PGDM appears to be a more specific indicator of systemic mast cell activation, as seen in food allergies and AERD. The synergistic action of their parent mediators, PGD2 and CysLTs, underscores the complexity of allergic inflammatory pathways and highlights the potential for dual-pathway therapeutic interventions. The choice of biomarker for a particular study will depend on the specific allergic condition and the inflammatory pathways being investigated. The continued use of robust and validated methods for their measurement will be crucial in advancing our understanding and treatment of allergic diseases.
References
- 1. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin-intolerant asthma (AIA) assessment using the urinary biomarkers, leukotriene E4 (LTE4) and prostaglandin D2 (PGD2) metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and leukotriene E4 synergize to stimulate diverse TH2 functions and TH2 cell/neutrophil crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 and leukotriene E4 synergize to stimulate diverse TH2 functions and TH2 cell/neutrophil crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel LC-MS/MS Method for Tetranor-PGDM Lactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tetranor-PGDM lactone, a key urinary metabolite of Prostaglandin D2 (PGD2). We offer a detailed comparison with an established alternative, the Enzyme Immunoassay (EIA), supported by experimental data to aid researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. The accurate measurement of its metabolites is crucial for understanding its role in disease and for the development of novel therapeutics. Tetranor-PGDM is a major urinary metabolite of PGD2, and its lactone form is a stable indicator of in vivo PGD2 production.[1] Here, we present a validation of a highly sensitive and specific LC-MS/MS method for this compound and compare its performance with a traditional Enzyme Immunoassay (EIA) for Tetranor-PGDM.
PGD2 Signaling Pathway
Prostaglandin D2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor, which stimulates adenylyl cyclase leading to an increase in intracellular cAMP, and the DP2 receptor (also known as CRTH2), which couples to Gi to inhibit adenylyl cyclase and mobilize intracellular calcium. The metabolic breakdown of PGD2 to urinary metabolites like Tetranor-PGDM and its lactone provides a non-invasive measure of PGD2 biosynthesis.
Comparative Analysis of Analytical Methods
This guide focuses on a newly validated online Solid-Phase Extraction (SPE) LC-MS/MS method for this compound and compares it to a commercially available Enzyme Immunoassay (EIA) for its parent compound, Tetranor-PGDM.
Table 1: Performance Characteristics of LC-MS/MS and EIA Methods
| Parameter | New LC-MS/MS Method (this compound) | Alternative EIA Method (Tetranor-PGDM) |
| Linearity (Range) | 0.2 - 40 ng/mL[2][3] | 0.252 - 20.2 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2][3] | 0.252 ng/mL[4] |
| Intra-assay Precision (%CV) | < 15%[2] | 3.9 - 6.0%[4] |
| Inter-assay Precision (%CV) | < 15%[2] | 5.7 - 10.4%[4] |
| Accuracy (%Bias) | < 15%[2] | 89.4 - 111.7% (as recovery)[4] |
| Specificity | High (based on mass-to-charge ratio) | Potential for cross-reactivity with related metabolites[5] |
Experimental Protocols
Detailed methodologies for the validated LC-MS/MS method and a representative EIA are provided below.
New Validated LC-MS/MS Method: Online SPE-LC-MS/MS
This high-throughput method utilizes online solid-phase extraction for automated sample cleanup and concentration, followed by sensitive and specific detection by tandem mass spectrometry.
-
Urine Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d6) to each urine sample.
-
Online SPE: Inject the pre-treated urine sample onto an online SPE cartridge for automated extraction, washing, and elution directly into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase to elute the analyte of interest.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized.
-
The method was validated according to FDA guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, and stability.
-
Stability: Tetranor-PGDM has been shown to be stable under various conditions, including multiple freeze-thaw cycles and storage at 4°C.[2][3] While specific stability data for the lactone is not available, similar stability is expected due to structural similarities.
Alternative Method: Enzyme Immunoassay (EIA)
EIA is a plate-based assay that utilizes the principle of competitive binding between the target analyte and a labeled antigen for a limited number of antibody binding sites.
For urine samples, a manual solid-phase extraction is typically required to remove interfering substances.
-
Sample Dilution: Dilute urine samples with an appropriate buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent to remove hydrophilic impurities.
-
Elution: Elute the analyte with a high-organic solvent (e.g., ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the EIA buffer.
-
Plate Coating: A 96-well plate is pre-coated with an antibody specific for Tetranor-PGDM.
-
Competitive Binding: Add the prepared samples, standards, and a fixed amount of enzyme-conjugated Tetranor-PGDM to the wells. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of Tetranor-PGDM in the sample.
Experimental Workflow Comparison
The following diagrams illustrate the workflows for the new LC-MS/MS method and the alternative EIA.
Logical Comparison of Methods
A logical comparison of the two methods highlights their respective strengths and weaknesses.
Conclusion
The newly validated online SPE-LC-MS/MS method for this compound offers superior specificity and high-throughput capabilities compared to the traditional EIA. While the initial instrument investment and required expertise are higher for LC-MS/MS, the automation potential and the accuracy of the data make it the preferred method for clinical trials and research studies where precise and reliable quantification is paramount. The EIA method remains a viable, cost-effective alternative for routine screening or when high-throughput is not a primary concern, provided that potential cross-reactivity is carefully considered. The choice of method will ultimately depend on the specific research question, sample volume, and available resources.
References
- 1. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 2. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 5. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetranor-PGDM Lactone Levels: Urine vs. Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetranor-PGDM lactone levels in urine and plasma, offering insights into the established use of the urinary metabolite and the emerging data on its plasma counterpart as biomarkers for prostaglandin D2 (PGD2) biosynthesis. While urinary analysis is the gold standard, understanding the dynamics in plasma is crucial for a complete pharmacokinetic and pharmacodynamic picture in clinical and preclinical research.
Data Presentation: Quantitative Levels of Tetranor-PGDM in Urine and Plasma
| Biological Matrix | Analyte | Concentration Range (Healthy Volunteers) | Method of Analysis | Reference |
| Urine | Tetranor-PGDM | 1.5 ± 0.3 ng/mg creatinine | LC-MS/MS | [2] |
| Tetranor-PGDM | Reportable range: 0.2 - 40 ng/mL | Online SPE-LC-MS/MS | [3][4] | |
| Tetranor-PGDM | Quantifiable from 0.252 to 20.2 ng/mL | Enzyme Immunoassay (EIA) | [5] | |
| Plasma | Major Urinary Metabolite of PGD2 (Tetranor-PGDM) | 3.5 ± 1.4 pg/mL | Mass Spectrometry | [6] |
Key Observation: The data clearly indicates that concentrations of Tetranor-PGDM are significantly higher in urine than in plasma, which is consistent with its role as a major urinary metabolite. Plasma levels are several orders of magnitude lower, necessitating highly sensitive analytical methods for detection.
Metabolic Pathway and Pharmacokinetic Considerations
Prostaglandin D2 (PGD2) is a short-lived signaling molecule. To assess its systemic production, researchers rely on the measurement of its more stable downstream metabolites. The major metabolic pathway involves the initial conversion of PGD2 in the plasma, followed by further metabolism and eventual excretion of Tetranor-PGDM in the urine.
A study on PGD2 metabolism showed that after intravenous infusion, 13,14-dihydro-15-oxo-PGF2 alpha was identified as a major circulating metabolite[7]. Another key metabolite, 9α,11β-PGF2, also appears in plasma before being metabolized further[8]. The major urinary metabolite, Tetranor-PGDM, is detectable in plasma at low concentrations and has a longer half-life compared to the initial metabolites. Following endogenous PGD2 release, plasma levels of Tetranor-PGDM remain elevated for 6 to 8 hours, whereas the initial metabolite 9α,11β-PGF2 returns to baseline within 2 hours[6]. This longer circulatory time presents a kinetic advantage for measuring Tetranor-PGDM in plasma for certain clinical scenarios[6].
Experimental Protocols
Accurate quantification of Tetranor-PGDM in both urine and plasma requires robust and sensitive analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).
Quantification of Tetranor-PGDM in Urine by Online SPE-LC-MS/MS
This method provides high throughput and sensitivity for the simultaneous measurement of Tetranor-PGDM and other eicosanoid metabolites.
-
Sample Preparation :
-
Urine samples are centrifuged to remove particulate matter.
-
An aliquot of the supernatant is transferred to a 96-well plate.
-
An internal standard (e.g., Tetranor-PGDM-d6) is added to each sample.
-
-
Online Solid-Phase Extraction (SPE) :
-
The sample is injected into the LC system, where it first passes through an online SPE column (e.g., a C18 or polymeric reversed-phase column).
-
Interfering substances are washed to waste.
-
The retained analytes, including Tetranor-PGDM, are then eluted from the SPE column onto the analytical LC column.
-
-
Liquid Chromatography (LC) :
-
Chromatographic separation is achieved on a C18 analytical column using a gradient elution with mobile phases typically consisting of water with a small percentage of formic or acetic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B).
-
-
Tandem Mass Spectrometry (MS/MS) :
-
The eluent from the LC column is introduced into the mass spectrometer, typically using a negative ion electrospray ionization (ESI) source.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for Tetranor-PGDM and its internal standard.
-
-
Quantification :
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of Tetranor-PGDM in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is often normalized to urinary creatinine levels to account for variations in urine dilution.
-
Quantification of Tetranor-PGDM in Plasma by Mass Spectrometry
While a detailed, standardized protocol for Tetranor-PGDM lactone in plasma is not well-documented, a modified mass spectrometric assay has been used to detect the parent Tetranor-PGDM[6]. The following is a generalized workflow based on typical eicosanoid analysis in plasma.
-
Sample Preparation :
-
Plasma samples are thawed on ice.
-
An internal standard (e.g., Tetranor-PGDM-d6) is added.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetone or acetonitrile) followed by centrifugation.
-
-
Solid-Phase Extraction (SPE) :
-
The supernatant from the protein precipitation step is acidified (e.g., with formic acid).
-
The sample is loaded onto a pre-conditioned C18 SPE cartridge.
-
The cartridge is washed with a low-percentage organic solvent to remove polar impurities.
-
Tetranor-PGDM is eluted with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.
-
-
LC-MS/MS Analysis :
-
The reconstituted extract is injected into the LC-MS/MS system.
-
The chromatographic and mass spectrometric conditions are similar to those described for urine analysis, with optimization for the lower concentrations expected in plasma.
-
-
Quantification :
-
A calibration curve is prepared in a surrogate matrix (e.g., charcoal-stripped plasma) to mimic the sample matrix.
-
The concentration of Tetranor-PGDM in the plasma samples is calculated based on the peak area ratio relative to the internal standard and the calibration curve.
-
Conclusion and Future Directions
The measurement of Tetranor-PGDM in urine is a well-established and robust method for assessing systemic PGD2 production. Urinary levels are high, making detection relatively straightforward with standard LC-MS/MS or EIA methods.
The analysis of Tetranor-PGDM in plasma is a more recent development. While present at much lower concentrations, its extended half-life compared to other PGD2 metabolites offers a wider window for detection after a biological event, which can be a significant advantage in clinical research[6]. However, the extremely low concentrations in plasma demand highly sensitive and rigorously validated analytical methods.
Future research should focus on:
-
Directly comparing Tetranor-PGDM and its lactone levels in matched urine and plasma samples to better understand their pharmacokinetic relationship.
-
Developing and validating standardized, high-sensitivity LC-MS/MS methods for the routine quantification of Tetranor-PGDM and its lactone in plasma.
-
Investigating the clinical utility of plasma Tetranor-PGDM measurements in various disease states where PGD2 is implicated.
This guide provides a snapshot of the current understanding of Tetranor-PGDM levels in urine versus plasma. As analytical techniques continue to improve, the role of plasma Tetranor-PGDM as a valuable biomarker is likely to expand, complementing the established utility of its urinary counterpart.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma 9α,11ß-PGF2, a PGD2 metabolite, as a sensitive marker of mast cell activation by allergen in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inflammatory Network: A Comparative Analysis of Tetranor-PGDM Lactone and Key Inflammatory Markers
For researchers, scientists, and drug development professionals, understanding the intricate web of inflammatory biomarkers is paramount for advancing therapeutic strategies. This guide provides an objective comparison of Tetranor-PGDM lactone, a significant metabolite of prostaglandin D2 (PGD2), with established inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to elucidate the correlative landscape of these critical molecules in inflammatory processes.
Tetranor-PGDM (tPGDM), the parent compound of this compound, is a major urinary metabolite of PGD2, a key mediator in inflammatory diseases. As such, urinary tPGDM levels serve as a reliable indicator of systemic PGD2 production. While direct correlational studies between this compound and other inflammatory markers are limited, the existing data on tPGDM provides valuable insights into its potential role within the broader inflammatory cascade.
Comparative Data on Inflammatory Marker Levels
The following tables summarize quantitative data from studies investigating the levels of urinary tPGDM and other key inflammatory markers in patient populations with inflammatory conditions, primarily Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by systemic inflammation.
Table 1: Urinary Tetranor-PGDM (tPGDM) Levels in Healthy vs. Disease States
| Biomarker | Population | Mean Concentration (ng/mL) | Fold Change (Disease vs. Healthy) | Study |
| tPGDM | Healthy Non-Smokers | Data not specified | - | Zhang et al.[1] |
| tPGDM | Smokers | Data not specified | - | Zhang et al.[1] |
| tPGDM | COPD Patients | Significantly Higher vs. Healthy | Quantitative fold change not specified | Zhang et al.[1] |
Note: While the study by Zhang et al. demonstrated significantly higher urinary tPGDM levels in COPD patients compared to healthy non-smoking volunteers, the exact mean concentrations and fold change were not provided in the abstract.
Table 2: Serum/Plasma Levels of CRP, IL-6, and TNF-α in Inflammatory Conditions
| Biomarker | Condition | Patient Group | Mean Concentration | Control Group | Mean Concentration (Control) | Study |
| hs-CRP | COPD | Stable COPD | 3.17 mg/L (median) | Healthy Controls | 2.13 mg/L (median) | C-reactive protein levels in stable COPD patients: a case-control study[2] |
| hs-CRP | COPD | GOLD A | Data not specified | Healthy Controls | Data not specified | Serum C-reactive protein level in COPD patients stratified according to GOLD 2011 grading classification[3] |
| hs-CRP | COPD | GOLD B | Data not specified | Healthy Controls | Data not specified | Serum C-reactive protein level in COPD patients stratified according to GOLD 2011 grading classification[3] |
| hs-CRP | COPD | GOLD C | Data not specified | Healthy Controls | Data not specified | Serum C-reactive protein level in COPD patients stratified according to GOLD 2011 grading classification[3] |
| hs-CRP | COPD | GOLD D | Data not specified | Healthy Controls | Data not specified | Serum C-reactive protein level in COPD patients stratified according to GOLD 2011 grading classification[3] |
| IL-6 | Severe Asthma | IL-6 High | > 3.1 pg/mL | Healthy Controls | < 3.1 pg/mL | Plasma IL6 levels, metabolic dysfunction, and asthma severity: a cross-sectional analysis of two cohorts[4] |
| TNF-α | COPD | Weight-losing | 20.2 ng/mL (LPS-stimulated) | Healthy Controls | 5.7 ng/mL (LPS-stimulated) | Elevated TNF-alpha production by peripheral blood monocytes of weight-losing COPD patients |
| TNF-α | COPD | Weight-stable | 6.9 ng/mL (LPS-stimulated) | Healthy Controls | 5.7 ng/mL (LPS-stimulated) | Elevated TNF-alpha production by peripheral blood monocytes of weight-losing COPD patients |
Note: A direct correlation between urinary tPGDM and serum/plasma CRP, IL-6, or TNF-α from a single study cohort is not available in the reviewed literature. The data presented is from separate studies, highlighting the levels of these individual markers in relevant inflammatory diseases.
Signaling Pathways and Experimental Workflows
To visualize the biological context and methodological approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the measurement of the discussed biomarkers.
Measurement of Urinary Tetranor-PGDM by Online SPE-LC-MS/MS
This high-throughput method allows for the simultaneous and accurate measurement of tPGDM in human urine.[1]
-
Sample Preparation: Urine samples are centrifuged to remove any precipitates. An internal standard (e.g., deuterated tPGDM) is added to the supernatant.
-
Online Solid-Phase Extraction (SPE): The prepared urine sample is injected into the online SPE system. The analytes are trapped on an SPE column while salts and other interferences are washed away.
-
Elution and Chromatographic Separation: The trapped analytes are eluted from the SPE column and transferred to a liquid chromatography (LC) system. Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier like formic acid.
-
Mass Spectrometric Detection (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer. Detection and quantification are performed using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for tPGDM and its internal standard are monitored.
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of tPGDM in the urine samples is calculated based on the peak area ratio of the analyte to the internal standard. The reportable range for tPGDM is typically 0.2-40 ng/mL.[1]
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP) by Immunoturbidimetry
This automated method is widely used for the quantitative determination of CRP in serum or plasma.[5][6]
-
Principle: Latex particles coated with anti-human CRP antibodies are aggregated by CRP present in the sample, forming immune complexes. This aggregation causes an increase in light scattering, which is proportional to the CRP concentration.
-
Assay Procedure:
-
A serum or plasma sample is mixed with a buffer reagent.
-
A suspension of latex particles coated with anti-CRP antibodies is added.
-
The mixture is incubated, and the change in turbidity is measured by a photometer at a specific wavelength (e.g., 570 nm).
-
-
Calibration and Quantification: A calibration curve is constructed using CRP standards of known concentrations. The CRP concentration in the patient samples is determined by comparing their turbidity measurements to the calibration curve.
Measurement of Plasma IL-6 and TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and specific method for quantifying cytokine levels in biological fluids.[7][8]
-
Principle: A sandwich ELISA format is typically used.
-
Assay Procedure:
-
A microplate is coated with a capture antibody specific for the target cytokine (IL-6 or TNF-α).
-
The plasma sample is added to the wells, and the cytokine binds to the capture antibody.
-
After washing, a biotinylated detection antibody that recognizes a different epitope on the cytokine is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by the enzyme into a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength. The intensity of the color is proportional to the concentration of the cytokine in the sample.
-
-
Quantification: A standard curve is generated using recombinant cytokine standards of known concentrations. The cytokine concentration in the samples is determined by interpolating their absorbance values on the standard curve.
Conclusion
References
- 1. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-reactive protein levels in stable COPD patients: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum C-reactive protein level in COPD patients stratified according to GOLD 2011 grading classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma IL6 levels, metabolic dysfunction, and asthma severity: a cross-sectional analysis of two cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 7. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Precision: A Comparative Guide to Tetranor-PGDM Lactone Measurement Variability
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid), a major urinary metabolite of prostaglandin D2 (PGD2), serves as a crucial indicator of PGD2 biosynthesis and mast cell activation in various physiological and pathological states. Its lactone form, Tetranor-PGDM lactone, is a closely related derivative. This guide provides a comprehensive comparison of the inter-assay and intra-assay variability associated with the measurement of Tetranor-PGDM, offering valuable insights into the reliability and reproducibility of current analytical methods.
While specific assay performance data for the lactone form is limited, the following data for Tetranor-PGDM provides a strong surrogate for understanding the precision of its measurement. This compound is a closed form of Tetranor-PGDM, and its formation in biological samples is an area of ongoing investigation.[1] The primary methods for Tetranor-PGDM quantification are Enzyme Immunoassays (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Assay Performance
The precision of an assay is critically defined by its intra-assay and inter-assay variability, typically expressed as the coefficient of variation (%CV). Intra-assay variability measures the precision within a single analytical run, while inter-assay variability assesses the reproducibility across different runs.
| Analytical Method | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Features |
| Monoclonal Antibody-Based EIA | Tetranor-PGDM | 3.9 - 6.0 | 5.7 - 10.4 | High throughput, cost-effective, good precision.[2] |
| Online SPE-LC-MS/MS | Tetranor-PGDM | < 15 | < 15 | High specificity and sensitivity, considered the gold standard.[3] |
In-Depth Look at Experimental Methodologies
The choice of analytical method can significantly impact the precision and accuracy of Tetranor-PGDM measurements. Below are detailed protocols for the two primary techniques.
Monoclonal Antibody-Based Enzyme Immunoassay (EIA)
This method utilizes a specific monoclonal antibody to detect and quantify Tetranor-PGDM in a competitive assay format.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine samples are diluted with 0.1% (v/v) formic acid.
-
The diluted sample is applied to an SPE cartridge (e.g., HLB μElution plate) preconditioned with acetonitrile and distilled water.
-
The cartridge is washed with distilled water followed by hexane.
-
The lipid fraction containing Tetranor-PGDM is eluted with acetonitrile.
-
The eluate is dried under vacuum and reconstituted in the assay buffer for analysis.[2]
EIA Procedure:
-
A microplate is coated with a capture antibody.
-
Standards or prepared samples are added to the wells, followed by the addition of a Tetranor-PGDM-enzyme conjugate (e.g., acetylcholinesterase tracer).
-
The plate is incubated to allow competitive binding of the sample/standard and the conjugate to the capture antibody.
-
After incubation, the plate is washed to remove unbound reagents.
-
A substrate solution (e.g., Ellman's reagent) is added, and the color development is measured using a microplate reader. The concentration of Tetranor-PGDM in the sample is inversely proportional to the signal intensity.[2]
Online Solid-Phase Extraction Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-LC-MS/MS)
This highly sensitive and specific method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Sample Preparation:
-
Urine samples are typically centrifuged to remove particulate matter.
-
An internal standard (e.g., deuterated Tetranor-PGDM) is added to each sample to correct for analytical variability.
Online SPE-LC-MS/MS Analysis:
-
The prepared sample is injected into the LC system.
-
The sample is first loaded onto an SPE column for online extraction and cleanup.
-
After washing the SPE column, the retained analytes are eluted and transferred to an analytical LC column for chromatographic separation.
-
The separated analytes are then introduced into the tandem mass spectrometer.
-
Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Tetranor-PGDM and its internal standard.[3]
Visualizing the Pathways and Processes
To better understand the context and workflow of Tetranor-PGDM measurement, the following diagrams illustrate the PGD2 metabolic pathway and a general experimental workflow.
Conclusion
Both monoclonal antibody-based EIA and online SPE-LC-MS/MS offer reliable methods for the quantification of Tetranor-PGDM, with acceptable levels of inter-assay and intra-assay variability. The choice between these methods will depend on the specific requirements of the research, including the need for high throughput, cost considerations, and the desired level of specificity and sensitivity. While data specifically for this compound is not widely available, the performance of assays for the parent compound, Tetranor-PGDM, provides a strong foundation for its assessment. As research in this area continues, the development of assays with even greater precision and direct quantification of the lactone form is anticipated.
References
- 1. Human Metabolome Database: Showing metabocard for Prostaglandin D2 (HMDB0001403) [hmdb.ca]
- 2. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Nuances of Prostaglandin D2 Metabolite Detection: A Comparative Guide to Tetranor-PGDM Lactone Analysis
For researchers, scientists, and drug development professionals investigating inflammatory pathways and related diseases, the accurate measurement of Prostaglandin D2 (PGD2) biosynthesis is paramount. Tetranor-PGDM, a major urinary metabolite of PGD2, and its lactone form, serve as critical biomarkers. This guide provides a comprehensive comparison of available analytical tools, focusing on antibody-based assays and mass spectrometry for the quantification of these important molecules.
Prostaglandin D2 is a key mediator in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1] Due to its short half-life, direct measurement of PGD2 is challenging. Therefore, its stable downstream metabolites, such as Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid), are often monitored as reliable indicators of in vivo PGD2 production.[2][3] Tetranor-PGDM can exist in equilibrium with its lactone form, Tetranor-PGDM lactone. While both forms are relevant, the specificity of detection methods is crucial for accurate biological interpretation.
This guide delves into a detailed specificity and sensitivity analysis of currently available antibody-based methods for Tetranor-PGDM and compares their performance with the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Antibody-Based Detection: A Tale of Two Assays
Currently, there are no commercially available antibodies that specifically target the lactone form of Tetranor-PGDM. The available immunoassays are designed to measure the open-ring form, Tetranor-PGDM. We will compare two prominent examples: a commercially available ELISA kit and a recently developed monoclonal antibody-based enzyme immunoassay (EIA).
| Feature | Cayman Chemical Tetranor-PGDM ELISA Kit | Novel Monoclonal Antibody-Based EIA |
| Assay Principle | Competitive ELISA | Competitive EIA |
| Target Analyte | Tetranor-PGDM (converted to Tetranor-PGJM for detection) | Tetranor-PGDM |
| Antibody Type | Polyclonal | Monoclonal |
| Assay Range | 6.4 - 4,000 pg/mL | 0.252 - 20.2 ng/mL (252 - 20,200 pg/mL) |
| Sensitivity (LOD) | ~40 pg/mL (80% B/B₀) | 0.0498 ng/mL (49.8 pg/mL) |
| IC₅₀ | Not explicitly stated | 1.79 ng/mL (1790 pg/mL) |
| Cross-Reactivity | High: Tetranor-PGJM (100%)Low: Tetranor-PGAM (2.08%), Tetranor-PGEM (0.03%)Negligible: Tetranor-PGFM, PGD₂, PGE₂, PGF₂α (<0.01%) | Negligible: Tetranor-PGEM, Tetranor-PGFM, Tetranor-PGAM |
Cayman Chemical Tetranor-PGDM ELISA Kit: This widely used commercial kit offers a convenient platform for the quantification of Tetranor-PGDM in urine.[4] A key feature of this assay is the chemical conversion of Tetranor-PGDM to the more stable Tetranor-PGJM derivative prior to detection.[4] This suggests that the antibody utilized in the kit recognizes Tetranor-PGJM, and by extension, the parent molecule after conversion. The kit demonstrates good sensitivity, with a detection limit of approximately 40 pg/mL.[4] Its cross-reactivity profile indicates high specificity against other major prostaglandin metabolites.[4]
Novel Monoclonal Antibody-Based EIA: A recent study describes the development of a novel competitive EIA utilizing a monoclonal antibody raised specifically against Tetranor-PGDM.[5][6] This assay boasts a limit of detection of 49.8 pg/mL and a quantitative range of 0.252 to 20.2 ng/mL.[5] A significant advantage of this monoclonal antibody is its high specificity, with negligible cross-reactivity reported against other tetranor prostaglandin metabolites like Tetranor-PGEM, Tetranor-PGFM, and Tetranor-PGAM.[5][7]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest level of specificity and accuracy, LC-MS/MS remains the unparalleled method for the quantification of Tetranor-PGDM and its lactone. This technique allows for the direct measurement of the native molecules without the need for chemical derivatization, although derivatization can be used to enhance sensitivity.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Assay Principle | Chromatographic separation followed by mass-to-charge ratio detection |
| Target Analyte | Tetranor-PGDM and this compound (can be distinguished) |
| Specificity | Very High (based on molecular weight and fragmentation pattern) |
| Sensitivity (LOD) | Sub-pg/mL to low pg/mL range (can be highly variable depending on instrumentation and method) |
| Multiplexing | Can simultaneously quantify multiple analytes in a single run |
| Throughput | Can be lower than ELISA, but advancements in online SPE are increasing throughput |
A significant advantage of LC-MS/MS is its ability to differentiate between the open (Tetranor-PGDM) and closed (this compound) forms of the molecule, provided appropriate chromatographic separation is achieved. Several studies have reported the successful use of LC-MS/MS for the sensitive and reproducible measurement of urinary Tetranor-PGDM.[2][8]
Experimental Protocols
Immunoassay (General Protocol for Competitive EIA/ELISA)
-
Sample Preparation: Urine samples may require a purification step, such as solid-phase extraction (SPE), to remove interfering substances. For the Cayman Chemical kit, a derivatization step to convert Tetranor-PGDM to Tetranor-PGJM is required.[9]
-
Assay Procedure:
-
Standards and prepared samples are added to a 96-well plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
A fixed amount of enzyme-conjugated Tetranor-PGDM (tracer) and a specific primary antibody (e.g., mouse anti-Tetranor-PGDM) are added to each well.
-
The plate is incubated to allow for competitive binding of the sample/standard Tetranor-PGDM and the tracer to the primary antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme on the tracer to produce a colorimetric signal.
-
The absorbance is read using a plate reader, and the concentration of Tetranor-PGDM in the samples is determined by comparison to the standard curve.
-
LC-MS/MS (General Protocol)
-
Sample Preparation: Urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analyte and remove matrix components. An internal standard (e.g., deuterated Tetranor-PGDM) is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate Tetranor-PGDM and its lactone from other urinary components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Tetranor-PGDM and its internal standard are monitored for highly selective and sensitive detection.
Visualizing the Landscape
To better understand the biological context and experimental workflows, the following diagrams are provided.
Conclusion
The choice of analytical method for Tetranor-PGDM and its lactone depends on the specific research question, required throughput, and available instrumentation.
-
Antibody-based assays , such as the Cayman Chemical ELISA kit and the novel monoclonal antibody-based EIA, offer a convenient and high-throughput option for quantifying Tetranor-PGDM. They are well-suited for large-scale screening studies. However, researchers should be aware that the commercial kit involves a chemical derivatization step, and neither of the described immunoassays is specific for the lactone form. The high specificity of the novel monoclonal antibody makes it a promising tool for focused research on Tetranor-PGDM.
-
LC-MS/MS provides the highest level of specificity and the unique ability to differentiate between Tetranor-PGDM and this compound. It is the gold standard for detailed mechanistic studies and for validating results from immunoassays. While traditionally lower in throughput, recent advancements are addressing this limitation.
For researchers specifically interested in the biological role of this compound, LC-MS/MS is currently the only viable method for its direct and specific quantification. As the field advances, the development of antibodies specific to the lactone form would be a valuable addition to the analytical toolbox for prostaglandin research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Tetranor-PGDM Lactone: A More Abundant Urinary Biomarker for Prostaglandin D2 Than 2,3-dinor-11β-PGF2α
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Accurate assessment of PGD2 biosynthesis is crucial for understanding its role in disease and for the development of targeted therapeutics. However, PGD2 is inherently unstable, making direct measurement challenging. Consequently, researchers rely on the quantification of its more stable downstream metabolites in biological fluids, primarily urine. For years, 2,3-dinor-11β-prostaglandin F2α (2,3-dinor-11β-PGF2α) has been a commonly used biomarker for PGD2 production. However, emerging evidence strongly indicates that 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, which cyclizes to tetranor-PGDM lactone, is a significantly more abundant urinary metabolite of PGD2, offering a more sensitive and reliable index of its in vivo formation.[1][2][3] This guide provides a comprehensive comparison of this compound and 2,3-dinor-11β-PGF2α, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal biomarker for their studies.
Quantitative Comparison of Urinary PGD2 Metabolites
Experimental evidence demonstrates a marked difference in the urinary concentrations of tetranor-PGDM and 2,3-dinor-11β-PGF2α under both basal and stimulated conditions. Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have consistently shown that tetranor-PGDM is present in human urine at substantially higher levels than 2,3-dinor-11β-PGF2α.[1][2][3]
| Metabolite | Basal Urinary Levels (Human) | Fold Increase upon PGD2 Infusion (Mice) | Reference |
| Tetranor-PGDM | ~1.5 ± 0.3 ng/mg creatinine | > 2,3-dinor-11β-PGF2α | [1] |
| 2,3-dinor-11β-PGF2α | Significantly lower than Tetranor-PGDM | > 11β-PGF2α | [1] |
Table 1: Comparison of the abundance of Tetranor-PGDM and 2,3-dinor-11β-PGF2α as urinary metabolites of PGD2. Basal levels in humans and the response to exogenous PGD2 infusion in mice highlight the greater abundance of Tetranor-PGDM.
In a key study, the infusion of PGD2 into mice resulted in a dose-dependent increase in urinary tetranor-PGDM that was greater than the increase observed for 2,3-dinor-11β-PGF2α, which in turn was greater than that of 11β-PGF2α.[1] This demonstrates that the metabolic pathway leading to tetranor-PGDM is a major route of PGD2 elimination.
PGD2 Metabolic Pathway
The metabolic conversion of PGD2 to its urinary metabolites involves a series of enzymatic reactions. The following diagram illustrates the major pathways leading to the formation of tetranor-PGDM and 2,3-dinor-11β-PGF2α.
Experimental Protocols
The gold-standard method for the simultaneous quantification of tetranor-PGDM and 2,3-dinor-11β-PGF2α in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for accurate measurement of both metabolites in a single analytical run.
Experimental Workflow for LC-MS/MS Analysis
Detailed Methodology
-
Sample Collection and Preparation:
-
Collect spot or 24-hour urine samples and store them at -80°C until analysis.
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
To an aliquot of the urine sample (typically 0.5-1 mL), add a mixture of deuterated internal standards for both tetranor-PGDM (e.g., tetranor-PGDM-d6) and 2,3-dinor-11β-PGF2α (e.g., 2,3-dinor-11β-PGF2α-d4) to correct for procedural losses and matrix effects.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the urine sample with a weak acid (e.g., formic acid) to a pH of ~3.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove interfering substances.
-
Elute the prostaglandin metabolites with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Liquid Chromatography (LC) Separation:
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Perform a gradient elution using a binary solvent system, typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient is optimized to achieve baseline separation of tetranor-PGDM and 2,3-dinor-11β-PGF2α from other urinary components.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The LC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its corresponding internal standard.
-
Tetranor-PGDM: Monitor the transition of m/z 355.2 → 165.1 (example transition, may vary with instrument).
-
2,3-dinor-11β-PGF2α: Monitor the transition of m/z 325.2 → 113.1 (example transition, may vary with instrument).
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.
-
-
Data Analysis and Quantification:
-
Construct a calibration curve using known concentrations of authentic standards of tetranor-PGDM and 2,3-dinor-11β-PGF2α.
-
Calculate the peak area ratios of the endogenous analytes to their respective internal standards.
-
Determine the concentration of each metabolite in the urine samples by interpolating the peak area ratios on the calibration curve.
-
Normalize the urinary metabolite concentrations to urinary creatinine levels to account for variations in urine dilution.
-
Conclusion
References
- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Mast Cell Activation Biomarkers: Tetranor-PGDM Lactone vs. Tryptase in Mastocytosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical relevance of two key biomarkers in the diagnosis and management of mastocytosis: urinary Tetranor-prostaglandin D2 metabolite (Tetranor-PGDM) and serum tryptase. By presenting experimental data, detailed methodologies, and visual pathways, this document aims to equip researchers and clinicians with the necessary information to make informed decisions regarding the selection and interpretation of these biomarkers in their work.
Introduction to Mastocytosis and the Need for Reliable Biomarkers
Mastocytosis is a heterogeneous disorder characterized by the clonal proliferation and accumulation of mast cells in various tissues, including the skin, bone marrow, and gastrointestinal tract. The clinical presentation of mastocytosis ranges from indolent forms with primarily cutaneous manifestations to aggressive systemic disease with organ dysfunction and a poor prognosis. Accurate diagnosis, risk stratification, and monitoring of disease activity are crucial for appropriate patient management and the development of novel therapies.
Mast cell activation is a central feature of mastocytosis, leading to the release of a wide array of mediators that are responsible for the diverse clinical symptoms. Tryptase, a serine protease preferentially expressed in mast cells, has long been the gold standard biomarker for mastocytosis. However, recent research has highlighted the potential of other mast cell-derived mediators, such as prostaglandins, as complementary or even superior biomarkers in certain clinical scenarios. This guide focuses on Tetranor-PGDM, a major urinary metabolite of prostaglandin D2 (PGD2), and its clinical utility in comparison to the established biomarker, tryptase.
Head-to-Head Comparison: Tetranor-PGDM vs. Tryptase
| Feature | Tetranor-PGDM | Tryptase |
| Biomarker Type | Metabolite of Prostaglandin D2 | Serine Protease |
| Sample Type | Urine | Serum or Plasma |
| Biological Role | Reflects mast cell activation and PGD2 synthesis | Indicates mast cell burden and degranulation |
| Clinical Utility | Diagnosis and monitoring of mast cell activation | Diagnosis, prognosis, and classification of mastocytosis |
| Advantages | Non-invasive sample collection, reflects a distinct mast cell activation pathway | Well-established biomarker, included in diagnostic criteria |
| Limitations | Can be influenced by medications like NSAIDs, less established than tryptase | Can be normal in some forms of mastocytosis, shorter half-life after acute activation |
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing urinary Tetranor-PGDM and serum tryptase in the context of mastocytosis.
Table 1: Biomarker Levels in Healthy Controls vs. Systemic Mastocytosis (SM) Patients
| Biomarker | Healthy Controls (Mean ± SD) | Systemic Mastocytosis (Mean ± SD) | Fold Increase (SM vs. Controls) | p-value | Reference |
| Urinary Tetranor-PGDM (ng/mg creatinine) | 11.5 ± 1.7 | 37.2 ± 2.1 | ~3.2 | < 0.01 | [1][2] |
| Serum Tryptase (ng/mL) | < 11.4 | > 20 (often significantly higher) | Variable | < 0.001 | [3] |
Table 2: Performance in Predicting Systemic Reactions (Venom Immunotherapy Model)
| Biomarker | Sensitivity | Specificity | Predictive Accuracy | Reference |
| Urinary PGD2 Metabolites (including Tetranor-PGDM) | 67% | 53% | Inadequate | [4] |
| Serum Tryptase | - | - | Accurate | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and measurement procedures for these biomarkers, the following diagrams are provided.
Caption: Mast cell activation signaling leading to the release of tryptase and synthesis of PGD2.
Caption: Experimental workflows for tryptase and Tetranor-PGDM measurement.
Experimental Protocols
Measurement of Serum Tryptase (ImmunoCAP Fluorescence Enzyme Immunoassay)
Principle: This is a sandwich immunoassay. Tryptase in the patient's serum binds to anti-tryptase antibodies coated on a solid phase. A second, enzyme-labeled anti-tryptase antibody is added, forming a complex. After washing, a developing agent is added, and the resulting fluorescence is measured, which is directly proportional to the tryptase concentration.[5]
Methodology:
-
Sample Collection and Handling:
-
Collect venous blood in a serum separator tube.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Tryptase is stable in serum for up to 7 days at 4-8°C and for at least one year at -20°C or colder.[5]
-
For suspected anaphylaxis, a sample should be taken as soon as possible after the event (ideally within 1-2 hours) and a baseline sample taken at least 24 hours after symptoms have resolved.[5]
-
-
Assay Procedure (Automated on Phadia Instruments): [6]
-
Patient serum is incubated with the ImmunoCAP solid phase containing anti-tryptase antibodies.
-
After a washing step, enzyme-labeled anti-tryptase antibodies (conjugate) are added and incubated.
-
Following another wash, a developing solution is added and incubated.
-
A stop solution is added, and the fluorescence of the eluate is measured.
-
The concentration of tryptase is determined from a calibration curve.
-
-
Instrumentation:
-
Phadia 100, Phadia 250, or Phadia 1000 automated immunoassay analyzers.[7]
-
Measurement of Urinary Tetranor-PGDM (LC-MS/MS and ELISA)
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method offers high sensitivity and specificity for the quantification of Tetranor-PGDM. It involves chromatographic separation of the analyte followed by mass spectrometric detection.
Methodology: [8]
-
Sample Collection and Handling:
-
Sample Preparation (Online Solid-Phase Extraction - SPE): [8]
-
Urine samples are typically diluted and acidified.
-
An internal standard (e.g., deuterated Tetranor-PGDM) is added.
-
The sample is loaded onto an SPE column for extraction and purification of the analyte.
-
-
LC-MS/MS Analysis: [8]
-
The extracted sample is injected into a liquid chromatography system for separation.
-
The eluent is introduced into a tandem mass spectrometer for detection and quantification of Tetranor-PGDM and the internal standard based on their specific mass-to-charge ratios.
-
B. Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a competitive immunoassay. Tetranor-PGDM in the urine sample competes with a fixed amount of enzyme-labeled Tetranor-PGDM for binding to a limited number of anti-Tetranor-PGDM antibody-coated wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of Tetranor-PGDM in the sample.
-
Sample Collection and Handling:
-
Same as for LC-MS/MS.
-
-
Sample Preparation: [10]
-
Urine samples may require a solid-phase extraction (SPE) step to remove interfering substances.
-
The extracted sample is then used in the assay.
-
-
ELISA Procedure: [11]
-
Standards and prepared urine samples are added to the antibody-coated microplate wells.
-
Enzyme-labeled Tetranor-PGDM (tracer) is added, and the plate is incubated.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate solution is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
The concentration of Tetranor-PGDM is calculated from a standard curve.
-
Conclusion
Both serum tryptase and urinary Tetranor-PGDM are valuable biomarkers in the clinical and research settings of mastocytosis. Tryptase remains the cornerstone for diagnosis and classification, with its levels correlating with mast cell burden.[3] Tetranor-PGDM, on the other hand, offers a non-invasive means to assess mast cell activation, reflecting a distinct pathophysiological pathway.[1][2]
The choice of biomarker may depend on the specific clinical question. For establishing a diagnosis of systemic mastocytosis, tryptase is essential as it is a minor diagnostic criterion. For monitoring mast cell activation events, particularly in patients with normal or borderline tryptase levels, urinary Tetranor-PGDM may provide valuable complementary information. In the context of predicting the severity of systemic reactions, at least in the setting of venom immunotherapy, tryptase appears to be a more accurate predictor than PGD2 metabolites.[4]
Future research should focus on large-scale, head-to-head comparative studies to further delineate the specific roles and predictive values of these biomarkers across the spectrum of mastocytosis subtypes. Such studies will be instrumental in refining diagnostic algorithms and guiding the development of targeted therapies for this complex disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of serum tryptase and urine N-methylhistamine in patients with suspected mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum tryptase levels in patients with mastocytosis: correlation with mast cell burden and implication for defining the category of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum tryptase level is a better predictor of systemic side effects than prostaglandin D2 metabolites during venom immunotherapy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acb.org.uk [acb.org.uk]
- 6. dfu.phadia.com [dfu.phadia.com]
- 7. msa.sm.ee [msa.sm.ee]
- 8. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Safety and Logistical Guide for Handling Tetranor-PGDM Lactone
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetranor-PGDM lactone. The following procedural guidance is designed to ensure safe operational practices and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and procedures is necessary to determine the appropriate PPE.[1] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1] For tasks with a higher risk of exposure, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[1] Change gloves immediately upon contamination. |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for working with or near the compound.[1] Must be ANSI Z87.1 compliant.[1] |
| Chemical Splash Goggles | To be worn when there is a risk of splashes.[2] | |
| Face Shield | Should be worn in addition to safety glasses or goggles during activities with a high splash hazard.[1][2] | |
| Body Protection | Laboratory Coat | Provides a protective layer for clothing and skin against spills. |
| Respiratory Protection | Government-approved respirator | Use should be determined by a risk assessment, especially in poorly ventilated areas or when aerosolization is possible.[3][4] |
Logistical Information: Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | -80°C |
| Shipping Conditions | Shipped on dry ice. |
| Stability | ≥ 6 months at -80°C. |
Operational Plan for Safe Handling
This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.
Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during inspection.
-
Verify that the product name and quantity match the order.
-
Transport the sealed container to the designated -80°C storage location immediately.
Preparation and Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Don all required PPE as outlined in the table above.
-
Allow the container to equilibrate to the temperature of the fume hood before opening to prevent condensation.
-
If the compound is in a solvent such as methyl acetate, be aware of the solvent's flammability and health hazards.[1]
-
Use only compatible labware (e.g., glass, polypropylene) to prevent degradation of the compound.
-
Prepare solutions in the smallest feasible quantities for your experiment.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
Spill Response
-
In the event of a spill, evacuate the immediate area and alert others.
-
For a minor spill, if you are trained and it is safe to do so, proceed with cleanup wearing appropriate PPE, including a respirator if necessary.
-
For a major spill, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
-
Refer to the spill response workflow diagram below for a detailed procedure.
Chemical Spill Response Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
